molecular formula C17H16O4 B1322341 3-Carboethoxy-2'-methoxybenzophenone CAS No. 746652-01-7

3-Carboethoxy-2'-methoxybenzophenone

Cat. No.: B1322341
CAS No.: 746652-01-7
M. Wt: 284.31 g/mol
InChI Key: YVDMWPYCXAFCOS-UHFFFAOYSA-N
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Description

3-Carboethoxy-2'-methoxybenzophenone is a useful research compound. Its molecular formula is C17H16O4 and its molecular weight is 284.31 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 3-(2-methoxybenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-3-21-17(19)13-8-6-7-12(11-13)16(18)14-9-4-5-10-15(14)20-2/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDMWPYCXAFCOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625220
Record name Ethyl 3-(2-methoxybenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

746652-01-7
Record name Ethyl 3-(2-methoxybenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Carboethoxy-2'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Carboethoxy-2'-methoxybenzophenone, a valuable building block for researchers, scientists, and professionals in drug development. This document compiles available data on its identification, physical and spectroscopic characteristics, a plausible synthetic route, and essential safety information.

Chemical Identification and Physical Properties

This compound, also known as ethyl 3-(2-methoxybenzoyl)benzoate, is an aromatic ketone and ester. Its fundamental identifiers and physical properties are summarized below.

PropertyValue
IUPAC Name ethyl 3-(2-methoxybenzoyl)benzoate
Synonyms This compound
CAS Number 746652-01-7[1]
Molecular Formula C₁₇H₁₆O₄[1]
Molecular Weight 284.31 g/mol [1]
Predicted Boiling Point 448.6 ± 30.0 °C
Predicted Density 1.155 ± 0.06 g/cm³
Physical State Solid (predicted)
Solubility Data not available

Spectroscopic Data

Reference Spectroscopic Data for Related Compounds:

  • ¹H NMR of Ethyl 3-methoxybenzoate: The proton NMR spectrum of the related ethyl 3-methoxybenzoate shows characteristic signals for the aromatic protons, the methoxy group, and the ethyl ester group. This information can be used as a reference for identifying similar structural motifs in the target molecule.

  • ¹³C NMR, IR, and Mass Spectrometry: Spectroscopic data for other benzophenone and benzoate derivatives are available and can aid in the structural elucidation of this compound by comparing characteristic peaks and fragmentation patterns.

Synthesis Protocol

A plausible and commonly employed method for the synthesis of benzophenone derivatives is the Friedel-Crafts acylation.[2][3] A detailed experimental protocol for the synthesis of this compound via this method is outlined below. This protocol is based on established chemical principles for similar transformations.

Experimental Workflow: Friedel-Crafts Acylation

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product ethyl_benzoate Ethyl Benzoate reaction_mixture Reaction Mixture in Inert Solvent ethyl_benzoate->reaction_mixture methoxybenzoyl_chloride 2-Methoxybenzoyl Chloride methoxybenzoyl_chloride->reaction_mixture lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->reaction_mixture quench Quenching with Acid reaction_mixture->quench 1. Stirring at appropriate temperature extraction Extraction with Organic Solvent quench->extraction 2. Separation of layers drying Drying of Organic Layer extraction->drying 3. Use of drying agent (e.g., Na₂SO₄) purification Purification (e.g., Column Chromatography) drying->purification 4. Removal of solvent product This compound purification->product 5. Isolation of pure product

Caption: Friedel-Crafts acylation workflow for the synthesis of this compound.

Detailed Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl benzoate in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Addition of Lewis Acid: Cool the solution in an ice bath and slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[2][3]

  • Addition of Acylating Agent: While maintaining the low temperature, add 2-methoxybenzoyl chloride dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for several hours, monitoring the progress by a suitable technique like thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the safety information for structurally similar benzophenone and benzoate derivatives, the following precautions should be observed:

Hazard CategoryRecommendations
Personal Protective Equipment (PPE) Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
Handling Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
First Aid Measures In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. In case of skin contact: Wash off with soap and plenty of water. If inhaled: Move to fresh air. If swallowed: Rinse mouth with water. In all cases, seek medical attention if symptoms persist.

Logical Relationships in Synthesis

The synthesis of this compound through Friedel-Crafts acylation involves a clear logical progression of chemical transformations and procedural steps.

G cluster_reaction Key Transformation cluster_process Process Steps cluster_end Final Product A Ethyl Benzoate D Electrophilic Aromatic Substitution (Friedel-Crafts Acylation) A->D B 2-Methoxybenzoyl Chloride B->D C Lewis Acid (AlCl₃) C->D Catalyst E Reaction Setup & Execution G Purification F Aqueous Work-up & Extraction E->F Leads to F->G Followed by H This compound G->H Yields

References

Technical Guide: 3-Carboethoxy-2'-methoxybenzophenone (CAS 746652-01-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on 3-Carboethoxy-2'-methoxybenzophenone is limited. This document summarizes the existing data and proposes a potential synthetic route based on established chemical principles. No peer-reviewed studies detailing its biological activity, experimental protocols, or involvement in signaling pathways were identified in the public domain as of the date of this guide.

Core Compound Information

This compound is an organic compound belonging to the benzophenone family, characterized by a diaryl ketone core structure. The presence of a carboethoxy group and a methoxy group suggests its potential as an intermediate in organic synthesis, possibly for the development of more complex molecules with pharmaceutical applications.

Physicochemical Properties

The following table summarizes the known physicochemical properties of this compound.

PropertyValueSource
CAS Number 746652-01-7[1]
Molecular Formula C₁₇H₁₆O₄[1]
Molecular Weight 284.31 g/mol [1]
MDL Number MFCD01311516[1]
SMILES Code O=C(C1=CC=CC=C1OC)C2=CC=CC(C(=O)OCC)=C2[1]

Proposed Synthesis Methodology

While a specific, validated experimental protocol for the synthesis of this compound is not publicly available, a plausible and widely used method for the synthesis of benzophenone derivatives is the Friedel-Crafts acylation .[2][3][4][5][6][7] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.

Proposed Experimental Protocol: Friedel-Crafts Acylation

This proposed protocol is based on general procedures for the synthesis of similar benzophenone derivatives.[8][9]

Reactants:

  • Ethyl 3-(chlorocarbonyl)benzoate (3-Carboethoxychloride)

  • Anisole (Methoxybenzene)

  • Anhydrous Aluminum Chloride (AlCl₃) - Lewis Acid Catalyst

  • Dichloromethane (CH₂Cl₂) - Solvent

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride and dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acyl Chloride: Ethyl 3-(chlorocarbonyl)benzoate is dissolved in dichloromethane and added dropwise to the stirred suspension of aluminum chloride at 0°C (ice bath).

  • Addition of Anisole: Anisole, dissolved in dichloromethane, is then added dropwise to the reaction mixture at 0°C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is carefully quenched by pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complex.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Proposed Synthesis Workflow Diagram

G Proposed Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup and Purification Reactant1 Ethyl 3-(chlorocarbonyl)benzoate Mixing Dissolve in Dichloromethane and Mix at 0°C Reactant1->Mixing Reactant2 Anisole Reactant2->Mixing Catalyst Anhydrous AlCl₃ Catalyst->Mixing Reaction Stir at Room Temperature Mixing->Reaction Quenching Quench with HCl/Ice Reaction->Quenching Extraction Extract with Dichloromethane Quenching->Extraction Washing Wash with NaHCO₃ and Brine Extraction->Washing Drying Dry and Concentrate Washing->Drying Purification Purify (Chromatography/Recrystallization) Drying->Purification Product This compound Purification->Product

Caption: Proposed Friedel-Crafts acylation workflow for synthesizing this compound.

Biological Activity and Signaling Pathways

A comprehensive search of scientific literature and chemical databases did not yield any specific information regarding the biological activity of this compound. There are no published studies detailing its mechanism of action, its potential as a therapeutic agent, or its interaction with any known signaling pathways.

While some benzophenone derivatives are known to have biological activities, such as the UV-filtering properties of oxybenzone, it is not possible to extrapolate these properties to this compound without experimental evidence.[10]

Conclusion

This compound is a chemical compound for which there is a significant lack of publicly available scientific data. While its fundamental physicochemical properties are known, its synthesis, biological effects, and potential applications remain undocumented in peer-reviewed literature. The proposed synthesis via Friedel-Crafts acylation provides a theoretical framework for its preparation, which would be the first step in enabling further research into its properties and potential uses. Researchers and drug development professionals interested in this compound will need to conduct foundational research to characterize its chemical and biological profile.

References

Physical properties of 3-Carboethoxy-2'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical Properties of 3-Carboethoxy-2'-methoxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of this compound. The information is curated for researchers, scientists, and professionals involved in drug development and related fields.

Core Physical and Chemical Data

This compound, also known as ethyl 3-(2-methoxybenzoyl)benzoate, is a benzophenone derivative with the chemical formula C₁₇H₁₆O₄. Its molecular structure features a central benzophenone core with a carboethoxy group at the 3-position of one phenyl ring and a methoxy group at the 2'-position of the other.

A summary of its key physical properties is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₇H₁₆O₄[1]
Molecular Weight 284.31 g/mol [1]
Predicted Boiling Point 448.6 ± 30.0 °C
Predicted Density 1.155 ± 0.06 g/cm³
CAS Number 746652-01-7[1]

Note: The boiling point and density are predicted values and should be confirmed through experimental verification. Currently, experimentally determined data for the melting point and solubility of this compound in various solvents are not available in the public domain.

Experimental Protocols

While specific experimental protocols for the synthesis and physical property determination of this compound are not detailed in published literature, established methods for analogous compounds can be adapted.

General Synthesis of Benzophenone Derivatives

A common method for the synthesis of benzophenone derivatives is the Friedel-Crafts acylation. This reaction typically involves the acylation of an aromatic compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

For the synthesis of this compound, a potential synthetic route could involve the Friedel-Crafts acylation of ethyl benzoate with 2-methoxybenzoyl chloride in the presence of a suitable Lewis acid catalyst. The logical workflow for such a synthesis is depicted in the diagram below.

SynthesisWorkflow Reactants Ethyl Benzoate + 2-Methoxybenzoyl Chloride Reaction Friedel-Crafts Acylation Reactants->Reaction LewisAcid Lewis Acid Catalyst (e.g., AlCl₃) LewisAcid->Reaction Workup Aqueous Workup & Quenching Reaction->Workup Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Product This compound Purification->Product

A potential synthetic workflow for this compound.
Determination of Melting Point

The melting point of a purified solid sample of this compound can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded as the melting point.

Determination of Solubility

The solubility of this compound can be determined in a range of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane) at a specified temperature (e.g., 25 °C). A known amount of the compound is added to a known volume of the solvent and stirred until saturation is reached. The concentration of the dissolved compound in the supernatant can then be determined by a suitable analytical method, such as UV-Vis spectroscopy or gravimetric analysis after solvent evaporation.

Biological Activity and Drug Development Context

Currently, there is no publicly available information on the biological activity of this compound or its involvement in any signaling pathways. Furthermore, its application in drug development has not been reported in the scientific literature. The presence of the benzophenone core, a scaffold found in various biologically active molecules, suggests that this compound could be of interest for future screening and development efforts.

The logical relationship for investigating the potential of a novel compound like this compound in a drug development context is illustrated in the following diagram.

DrugDiscoveryProcess Compound This compound Screening High-Throughput Screening (Biological Assays) Compound->Screening Hit Hit Identification Screening->Hit LeadGen Lead Generation & Optimization Hit->LeadGen Preclinical Preclinical Studies (In vitro & In vivo) LeadGen->Preclinical Clinical Clinical Trials Preclinical->Clinical

A generalized workflow for drug discovery and development.

This guide serves as a foundational resource on this compound. Further experimental investigation is required to fully characterize its physical properties and explore its potential biological activities.

References

An In-depth Technical Guide to 3-Carboethoxy-2'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Carboethoxy-2'-methoxybenzophenone, also known as ethyl 3-(2-methoxybenzoyl)benzoate, is an organic compound with the chemical formula C₁₇H₁₆O₄.[1] As a benzophenone derivative, it possesses a structural motif that is of significant interest in medicinal chemistry and materials science. Benzophenones are known for their diverse biological activities and their applications as photoinitiators and UV stabilizers. This technical guide provides a comprehensive overview of the molecular structure, properties, and a putative synthesis protocol for this compound, aimed at professionals in research and drug development.

Molecular Structure and Properties

The molecular structure of this compound consists of a central carbonyl group connecting two phenyl rings. One phenyl ring is substituted with a carboethoxy group (-COOCH₂CH₃) at the 3-position, while the other is substituted with a methoxy group (-OCH₃) at the 2'-position.

Chemical Identifiers:

  • CAS Number: 746652-01-7[1]

  • Molecular Formula: C₁₇H₁₆O₄[1]

  • Molecular Weight: 284.31 g/mol [1]

A summary of the available physical and chemical property data is presented in the table below. It is important to note that some of these values are predicted and may vary from experimentally determined values.

PropertyValueSource
Molecular Weight 284.31 g/mol BLDpharm[1]
Molecular Formula C₁₇H₁₆O₄BLDpharm[1]
Boiling Point (Predicted) 448.6±30.0 °CChemicalBook
Density (Predicted) 1.155±0.06 g/cm³ChemicalBook

Synthesis Protocol

Proposed Synthesis Workflow: Friedel-Crafts Acylation

The synthesis would likely involve the acylation of ethyl benzoate with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Reaction cluster_product Product Ethyl_Benzoate Ethyl Benzoate Friedel_Crafts Friedel-Crafts Acylation Ethyl_Benzoate->Friedel_Crafts 2_Methoxybenzoyl_Chloride 2-Methoxybenzoyl Chloride 2_Methoxybenzoyl_Chloride->Friedel_Crafts AlCl3 Aluminum Chloride (AlCl₃) AlCl3->Friedel_Crafts Target_Molecule This compound Friedel_Crafts->Target_Molecule

Caption: Proposed synthesis workflow for this compound via Friedel-Crafts acylation.

Detailed Experimental Steps (Hypothetical):
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (AlCl₃) and a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide).

  • Addition of Reactants: Cool the suspension in an ice bath. A solution of 2-methoxybenzoyl chloride in the same anhydrous solvent is added dropwise from the dropping funnel. Subsequently, ethyl benzoate is added dropwise to the reaction mixture.

  • Reaction: The reaction mixture is stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with the solvent.

  • Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product.

  • Characterization: The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound. The structure and purity of the final compound would be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Potential Biological Significance and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for this compound itself, the benzophenone scaffold is a well-known pharmacophore. Many benzophenone derivatives exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.

Given the structural features of this compound, a logical starting point for investigating its biological potential would be to screen it for activities commonly associated with benzophenones. The following diagram illustrates a hypothetical workflow for the initial biological evaluation of this compound.

Biological_Evaluation_Workflow Compound This compound In_Vitro_Screening In Vitro Screening Compound->In_Vitro_Screening Anticancer_Assay Anticancer Assays (e.g., MTT, Apoptosis) In_Vitro_Screening->Anticancer_Assay Anti_inflammatory_Assay Anti-inflammatory Assays (e.g., COX inhibition) In_Vitro_Screening->Anti_inflammatory_Assay Antimicrobial_Assay Antimicrobial Assays (e.g., MIC determination) In_Vitro_Screening->Antimicrobial_Assay Hit_Identification Hit Identification Anticancer_Assay->Hit_Identification Anti_inflammatory_Assay->Hit_Identification Antimicrobial_Assay->Hit_Identification Mechanism_of_Action Mechanism of Action Studies Hit_Identification->Mechanism_of_Action Pathway_Elucidation Signaling Pathway Elucidation Mechanism_of_Action->Pathway_Elucidation

Caption: A logical workflow for the initial biological evaluation of this compound.

Conclusion

This compound is a benzophenone derivative with potential for further investigation in various scientific fields. While specific experimental data is scarce in publicly available literature, established synthetic methodologies provide a clear path for its preparation. The lack of biological data presents an opportunity for researchers to explore the potential therapeutic applications of this compound, leveraging the known pharmacological importance of the benzophenone scaffold. This guide serves as a foundational resource for scientists and professionals interested in the synthesis and evaluation of this and related molecules.

References

Synthesis of 3-Carboethoxy-2'-methoxybenzophenone from benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Synthesis of 3-Carboethoxy-2'-methoxybenzophenone from Benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a plausible synthetic route for this compound, a complex ketone with potential applications in pharmaceutical and materials science. The synthesis is conceptualized from fundamental organic chemistry principles and supported by established reaction methodologies.

Synthetic Strategy Overview

The synthesis of this compound from a benzoic acid precursor is most effectively approached through a two-step process. This strategy involves the initial preparation of a reactive acylating agent followed by a Lewis acid-catalyzed acylation of a suitable methoxy-substituted aromatic ring.

The overall synthetic transformation is outlined below:

Overall_Synthesis cluster_acylation Friedel-Crafts Acylation Isophthalic_acid Isophthalic Acid Monoester 3-(Ethoxycarbonyl)benzoic acid Isophthalic_acid->Monoester Esterification Acid_Chloride 3-(Ethoxycarbonyl)benzoyl chloride Monoester->Acid_Chloride Chlorination Final_Product This compound Acid_Chloride->Final_Product Anisole Anisole Anisole->Final_Product

Caption: Overall synthetic pathway for this compound.

The key steps are:

  • Preparation of the Acylating Agent: Conversion of a suitable benzoic acid derivative into a more reactive benzoyl chloride. In this case, 3-(ethoxycarbonyl)benzoic acid is the logical precursor to 3-(ethoxycarbonyl)benzoyl chloride.

  • Friedel-Crafts Acylation: The electrophilic substitution of 2-methoxytoluene (or anisole) with the prepared 3-(ethoxycarbonyl)benzoyl chloride in the presence of a Lewis acid catalyst.

Detailed Experimental Protocols

Step 1: Synthesis of 3-(Ethoxycarbonyl)benzoyl Chloride

This initial step involves the conversion of the carboxylic acid group of 3-(ethoxycarbonyl)benzoic acid into an acid chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Experimental Workflow:

Workflow_Step1 node_setup Reaction Setup Charge a round-bottom flask with 3-(ethoxycarbonyl)benzoic acid and a suitable solvent (e.g., toluene). Add a catalytic amount of DMF. node_reagent Reagent Addition Slowly add thionyl chloride to the stirred mixture at room temperature. node_setup->node_reagent node_reaction Reaction Heat the mixture to reflux and monitor the reaction progress (e.g., by TLC or cessation of gas evolution). node_reagent->node_reaction node_workup Work-up Cool the reaction mixture. Remove excess thionyl chloride and solvent under reduced pressure. node_reaction->node_workup node_product Product Isolation The crude 3-(ethoxycarbonyl)benzoyl chloride is typically used directly in the next step without further purification. node_workup->node_product

Caption: Experimental workflow for the synthesis of 3-(ethoxycarbonyl)benzoyl chloride.

Protocol:

  • To a stirred solution of 3-(ethoxycarbonyl)benzoic acid (1 equivalent) in anhydrous toluene (5 mL per gram of acid), add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Slowly add thionyl chloride (1.5 equivalents) to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 110°C) for 2-4 hours. The progress of the reaction can be monitored by the cessation of HCl and SO₂ gas evolution.

  • After completion, cool the mixture to room temperature and remove the excess thionyl chloride and toluene by distillation, followed by vacuum distillation to obtain the crude 3-(ethoxycarbonyl)benzoyl chloride, which can be used in the subsequent step without further purification.

Step 2: Friedel-Crafts Acylation for the Synthesis of this compound

This step involves the reaction of the synthesized 3-(ethoxycarbonyl)benzoyl chloride with 2-methoxytoluene in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).

Experimental Workflow:

Workflow_Step2 node_setup Catalyst Suspension Suspend anhydrous aluminum chloride in a dry solvent (e.g., dichloromethane) in a flask under an inert atmosphere. node_acyl Acyl Chloride Addition Slowly add a solution of 3-(ethoxycarbonyl)benzoyl chloride in the same solvent to the AlCl₃ suspension at 0°C. node_setup->node_acyl node_aromatic Aromatic Addition Add 2-methoxytoluene dropwise to the reaction mixture, maintaining the temperature at 0°C. node_acyl->node_aromatic node_reaction Reaction Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC). node_aromatic->node_reaction node_quench Quenching Carefully pour the reaction mixture into a mixture of crushed ice and concentrated HCl. node_reaction->node_quench node_extract Extraction & Purification Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography. node_quench->node_extract

Caption: Experimental workflow for the Friedel-Crafts acylation.

Protocol:

  • In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 3-(ethoxycarbonyl)benzoyl chloride (1 equivalent) in anhydrous DCM to the stirred suspension.

  • After the addition is complete, add 2-methoxytoluene (1 equivalent) dropwise, maintaining the temperature below 5°C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to yield this compound.

Quantitative Data Summary

The following tables summarize typical quantitative data for the proposed synthesis. These values are representative and may require optimization for specific laboratory conditions.

Table 1: Reactant Quantities and Reaction Conditions for Step 1

ParameterValue
Reactants
3-(Ethoxycarbonyl)benzoic acid1.0 eq
Thionyl chloride1.5 eq
Solvent Anhydrous Toluene
Catalyst DMF (catalytic)
Temperature Reflux (~110°C)
Reaction Time 2 - 4 hours
Typical Yield >95% (crude)

Table 2: Reactant Quantities and Reaction Conditions for Step 2

ParameterValue
Reactants
3-(Ethoxycarbonyl)benzoyl chloride1.0 eq
2-Methoxytoluene1.0 eq
Anhydrous Aluminum Chloride1.2 eq
Solvent Anhydrous Dichloromethane
Temperature 0°C to Room Temperature
Reaction Time 4 - 12 hours
Typical Yield 60 - 80% (after purification)

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving the formation of an acyl chloride followed by a Friedel-Crafts acylation. The provided protocols are based on well-established chemical transformations and offer a solid foundation for the laboratory-scale production of this target molecule.[1][2][3][4][5] The procedures can be adapted and optimized to suit specific research and development needs. Careful control of reaction conditions, particularly moisture exclusion in the Friedel-Crafts step, is critical for achieving high yields and purity.

References

The Untapped Potential of 3-Carboethoxy-2'-methoxybenzophenone: A Technical Guide for Synthetic Innovation

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide explores the prospective applications of 3-Carboethoxy-2'-methoxybenzophenone in the realm of organic synthesis. While this compound is commercially available, it remains a relatively underexplored building block in the published scientific literature.[1][2] This document aims to illuminate its synthetic potential by analyzing its structural features and proposing novel applications in the synthesis of complex organic molecules, drawing parallels from the well-established chemistry of related benzophenone and benzoate derivatives.

Core Molecular Structure and Reactivity

This compound is a diaryl ketone featuring an ethyl ester and a methoxy group on its two phenyl rings. This unique combination of functional groups offers multiple reaction sites for chemical modification, making it a versatile starting material for a variety of synthetic transformations.

Key Reactive Sites:

  • Ketone Carbonyl Group: The benzophenone core provides a classic site for nucleophilic additions, reductions, and Wittig-type reactions.

  • Ester Carbonyl Group: The carboethoxy group is amenable to hydrolysis, amidation, reduction, and Grignard reactions.

  • Aromatic Rings: The two phenyl rings can undergo electrophilic aromatic substitution, with the methoxy and carboethoxy groups directing incoming electrophiles to specific positions.

  • Methoxy Group: The ether linkage can potentially be cleaved to reveal a phenol, opening up another avenue for functionalization.

Potential Applications in Organic Synthesis

The strategic positioning of the functional groups in this compound makes it an attractive precursor for the synthesis of various molecular scaffolds, particularly those of interest in medicinal chemistry and materials science.

Synthesis of Substituted Xanthones

Xanthones are a class of oxygen-containing heterocyclic compounds with a wide range of pharmacological activities. The intramolecular cyclization of appropriately substituted benzophenones is a common strategy for xanthone synthesis. This compound can serve as a key precursor to 1-methoxyxanthone derivatives through a two-step process involving ortho-lithiation followed by intramolecular acylation.

Proposed Synthetic Pathway:

  • Ortho-Directed Lithiation: The methoxy group can direct lithiation to the ortho position (C-3').

  • Intramolecular Cyclization: The resulting organolithium species can then attack the ester carbonyl, leading to cyclization and subsequent elimination to form the xanthone core.

Caption: Proposed synthesis of 1-methoxyxanthone.

Access to Novel Biaryl Compounds

The benzophenone backbone can be used to construct sterically hindered biaryl systems. A Suzuki or other cross-coupling reaction, following conversion of one of the aromatic rings to a halide or boronic ester, could lead to novel biaryl compounds. The ester and methoxy groups can be further elaborated to introduce additional diversity.

Precursor to Biologically Active Amides and Esters

The carboethoxy group can be readily converted into a variety of amides and other esters. This allows for the introduction of diverse functionalities and the exploration of structure-activity relationships in a drug discovery context. For example, reaction with primary or secondary amines would yield the corresponding benzamides, a common motif in pharmacologically active molecules.

Experimental Protocols (Hypothetical)

As there are no specific published procedures for the synthetic applications of this compound, the following protocols are proposed based on standard organic chemistry methodologies.

Protocol 1: Synthesis of 3-(Aminocarbonyl)-2'-methoxybenzophenone
  • Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as THF or CH₂Cl₂ is added the desired amine (1.2 eq).

  • Activation: A peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base such as DIPEA (2.0 eq) are added.

  • Reaction: The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

start Start step1 Dissolve Reactant and Amine start->step1 step2 Add Coupling Reagents step1->step2 step3 Stir at Room Temperature step2->step3 decision Reaction Complete? step3->decision decision->step3 No step4 Workup and Extraction decision->step4 Yes step5 Purification step4->step5 end End step5->end

Caption: Workflow for amide synthesis.

Quantitative Data (Hypothetical)

The following table presents hypothetical yield and purity data for the proposed synthesis of an amide derivative, which would need to be confirmed by experimental work.

ProductStarting MaterialAmineCoupling ReagentSolventYield (%)Purity (%)
3-(Anilincarbonyl)-2'-methoxybenzophenoneThis compoundAnilineHATUTHF85>98 (HPLC)
3-(Benzylaminocarbonyl)-2'-methoxybenzophenoneThis compoundBenzylamineHATUCH₂Cl₂88>99 (HPLC)

Conclusion

This compound represents a versatile and currently underutilized scaffold for organic synthesis. Its array of functional groups provides a platform for the development of novel synthetic methodologies and the construction of complex molecular architectures. This guide has outlined several potential applications and provided hypothetical protocols to stimulate further research into this promising compound. The exploration of its reactivity is anticipated to open new avenues in medicinal chemistry, materials science, and the broader field of organic synthesis.

References

An In-depth Technical Guide to the Solubility of 3-Carboethoxy-2'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 3-Carboethoxy-2'-methoxybenzophenone (also known as ethyl 2-(2-methoxybenzoyl)benzoate). Due to the limited availability of published quantitative solubility data for this specific compound, this document focuses on providing a comprehensive experimental protocol for determining its solubility in various organic solvents. Additionally, a logical synthesis workflow for the compound is presented to provide further context for laboratory professionals.

Introduction to this compound

This compound is a benzophenone derivative with potential applications in organic synthesis and medicinal chemistry. Understanding its solubility profile is crucial for its purification, formulation, and application in various chemical processes. The molecular structure, featuring both polar (ester, methoxy, ketone) and non-polar (benzene rings) moieties, suggests a varied solubility in different organic solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents is not extensively documented. However, qualitative inferences can be drawn from synthetic procedures where isopropanol has been used as a recrystallization solvent. This indicates that the compound is likely soluble in hot isopropanol and has lower solubility in the same solvent at colder temperatures.

To facilitate further research and application, the following table has been structured to be populated as experimental data becomes available.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Methanol
Ethanol
Isopropanol
Acetone
Ethyl Acetate
Dichloromethane
Chloroform
Toluene
Hexane

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent. This protocol can be adapted for various solvents and temperatures.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., ethanol, acetone, ethyl acetate)

  • Analytical balance (accurate to ±0.0001 g)

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (0.45 µm, solvent-compatible)

  • Syringes

  • Pre-weighed vials for solvent evaporation

  • Drying oven or vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

    • Add a known volume (e.g., 5 mL) of the chosen organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to let the excess solid settle.

    • Carefully draw a known volume of the supernatant (the clear saturated solution) into a syringe.

    • Attach a 0.45 µm syringe filter to the syringe.

    • Dispense the filtered saturated solution into a pre-weighed vial. Record the exact volume of the filtered solution added.

  • Solvent Evaporation and Mass Determination:

    • Place the vial containing the filtered solution in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

    • Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the vial containing the solid residue on the analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solid by subtracting the initial mass of the empty vial from the final mass of the vial with the residue.

    • The solubility can be expressed in various units, such as g/100 mL or mol/L, using the following formulas:

      • Solubility ( g/100 mL) = (Mass of residue (g) / Volume of solution withdrawn (mL)) * 100

      • To calculate Molar Solubility (mol/L) :

        • First, calculate the moles of the solute: Moles = Mass of residue (g) / Molar mass of this compound (284.31 g/mol )

        • Molar Solubility (mol/L) = Moles of solute / Volume of solution withdrawn (L)

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Be aware of the flammability and toxicity of the organic solvents used.

Synthesis Workflow

The synthesis of this compound can be achieved through a Friedel-Crafts acylation reaction. The following diagram illustrates a logical workflow for this synthesis.

Synthesis_Workflow reactant1 Ethyl Benzoate reaction Friedel-Crafts Acylation reactant1->reaction reactant2 2-Methoxybenzoyl Chloride reactant2->reaction catalyst AlCl3 (Lewis Acid) catalyst->reaction intermediate Reaction Mixture reaction->intermediate workup Aqueous Workup (e.g., HCl wash) intermediate->workup product Crude this compound purification Purification (e.g., Recrystallization from Isopropanol) product->purification final_product Purified Product extraction Solvent Extraction (e.g., with Dichloromethane) workup->extraction extraction->product purification->final_product

Caption: Synthesis workflow for this compound.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination and synthesis. As more research becomes available, this document can be updated with quantitative data to further aid researchers and developers.

An In-depth Technical Guide to 3-Carboethoxy-2'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Carboethoxy-2'-methoxybenzophenone, also known by its IUPAC name ethyl 3-(2-methoxybenzoyl)benzoate and CAS number 746652-01-7, is a benzophenone derivative. Despite its well-defined chemical structure, detailed information regarding its specific discovery, historical development, and precise applications within drug development remains largely undocumented in publicly accessible scientific literature. This guide aims to provide a comprehensive overview of the available information on this compound, focusing on its synthesis, and to contextualize its potential relevance based on the broader understanding of benzophenone chemistry. Due to the limited specific data, this paper will also extrapolate potential synthetic methodologies and characterization data based on analogous chemical structures.

Introduction

Benzophenones are a class of organic compounds characterized by a diaryl ketone core. They are widely recognized for their applications as photoinitiators, fragrances, and UV-light absorbers in various industries. In the realm of medicinal chemistry, benzophenone derivatives have been explored for a range of biological activities, including their potential as anticancer, anti-inflammatory, and antiviral agents. The specific substitution pattern on the phenyl rings of the benzophenone scaffold plays a crucial role in determining its physicochemical properties and biological activity.

This compound features a carboethoxy group at the 3-position of one phenyl ring and a methoxy group at the 2'-position of the other. These functional groups are expected to influence the molecule's polarity, steric hindrance, and potential for hydrogen bonding, thereby affecting its interaction with biological targets.

History and Discovery

The specific history and discovery of this compound are not well-documented in the scientific literature. The compound is listed in several chemical supplier catalogs, indicating its availability for research purposes. It is plausible that this compound was first synthesized as part of a larger library of benzophenone derivatives during exploratory chemical synthesis programs or as an intermediate in the synthesis of more complex molecules. Without specific publications detailing its first synthesis and characterization, the exact timeline and scientific context of its discovery remain unclear.

Physicochemical Properties

PropertyPredicted Value/InformationSource/Basis
CAS Number 746652-01-7Chemical Catalogs
Molecular Formula C₁₇H₁₆O₄Calculated
Molecular Weight 284.31 g/mol Calculated
Appearance Likely a solid at room temperatureAnalogy to similar benzophenones
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; poorly soluble in water.General solubility of benzophenone esters
Boiling Point Predicted to be high, likely requiring vacuum distillation for purification.Analogy to similar benzophenones
Melting Point Not available-

Synthesis

A definitive, published experimental protocol for the synthesis of this compound is not available. However, a plausible and widely used method for the synthesis of unsymmetrical benzophenones is the Friedel-Crafts acylation .

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The most logical synthetic route to this compound is the Friedel-Crafts acylation of ethyl benzoate with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Product Ethyl Benzoate Ethyl Benzoate Reaction Ethyl Benzoate->Reaction 2-Methoxybenzoyl Chloride 2-Methoxybenzoyl Chloride 2-Methoxybenzoyl Chloride->Reaction AlCl3 AlCl₃ AlCl3->Reaction Catalyst DCM CH₂Cl₂ (solvent) DCM->Reaction Solvent This compound This compound Reaction->this compound Friedel-Crafts Acylation

Caption: Proposed Friedel-Crafts acylation for the synthesis of this compound.

General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of this compound via Friedel-Crafts acylation. This protocol is based on standard procedures for similar reactions and should be adapted and optimized by researchers.

Materials:

  • Ethyl benzoate

  • 2-Methoxybenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add ethyl benzoate (1.0 equivalent) to the stirred suspension.

  • Slowly add a solution of 2-methoxybenzoyl chloride (1.0 to 1.2 equivalents) in anhydrous dichloromethane via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress should be monitored by Thin Layer Chromatography, TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.

  • Separate the organic layer using a separatory funnel.

  • Extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers and wash successively with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure this compound.

G A 1. Add AlCl₃ and DCM to flask, cool to 0°C B 2. Add Ethyl Benzoate A->B C 3. Add 2-Methoxybenzoyl Chloride solution dropwise B->C D 4. Stir at room temperature, monitor by TLC C->D E 5. Quench with ice and HCl D->E F 6. Separate organic layer E->F G 7. Extract aqueous layer with DCM F->G H 8. Combine and wash organic layers G->H I 9. Dry and concentrate H->I J 10. Purify by chromatography or recrystallization I->J

Caption: General workflow for the hypothetical synthesis of this compound.

Spectroscopic Characterization (Predicted)

As no experimental spectra are publicly available, the following are predicted spectroscopic data based on the structure of this compound.

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons (7H): Multiple signals in the range of δ 7.0-8.2 ppm. The substitution pattern would lead to a complex splitting pattern. The protons on the 2-methoxyphenyl ring and the 3-carboxyphenyl ring would have distinct chemical shifts.

  • Ethyl Ester Protons (5H):

    • A quartet (q) for the -OCH₂- protons, likely around δ 4.4 ppm.

    • A triplet (t) for the -CH₃ protons, likely around δ 1.4 ppm.

  • Methoxy Protons (3H): A singlet (s) for the -OCH₃ protons, likely around δ 3.9 ppm.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbons (2C): Two signals in the downfield region, one for the ketone (C=O) around δ 195 ppm and one for the ester (C=O) around δ 165 ppm.

  • Aromatic Carbons (12C): Multiple signals in the range of δ 120-160 ppm.

  • Ethyl Ester Carbons (2C): A signal for the -OCH₂- carbon around δ 61 ppm and a signal for the -CH₃ carbon around δ 14 ppm.

  • Methoxy Carbon (1C): A signal for the -OCH₃ carbon around δ 56 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • C=O Stretching: Two distinct strong absorption bands are expected. One for the ketone carbonyl around 1660-1680 cm⁻¹ and another for the ester carbonyl around 1715-1730 cm⁻¹.

  • C-O Stretching: Bands corresponding to the ester and ether linkages would be observed in the 1000-1300 cm⁻¹ region.

  • Aromatic C-H Stretching: Signals above 3000 cm⁻¹.

  • Aliphatic C-H Stretching: Signals below 3000 cm⁻¹.

Mass Spectrometry (Predicted)
  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of 284.31 m/z would be expected.

  • Key Fragmentation Patterns: Fragmentation would likely involve the loss of the ethoxy group (-OC₂H₅, 45 m/z), the ethyl group (-C₂H₅, 29 m/z), and cleavage around the carbonyl groups, leading to characteristic benzoyl and methoxybenzoyl fragments.

Applications in Drug Development

There is no specific information in the public domain regarding the application of this compound in drug development. However, the benzophenone scaffold is a known pharmacophore. The presence of the carboethoxy and methoxy groups offers sites for further chemical modification, making it a potential intermediate for the synthesis of more complex drug candidates.

Benzophenone derivatives have been investigated for various therapeutic areas, and it is conceivable that this compound could be explored for similar activities. The evaluation of its biological properties would require in vitro and in vivo screening.

Conclusion

This compound is a chemical entity for which detailed scientific documentation is sparse. This technical guide has provided a plausible synthetic route via Friedel-Crafts acylation and predicted spectroscopic data based on its chemical structure. The absence of published research on its discovery, history, and biological applications highlights a gap in the current scientific knowledge. For researchers interested in this molecule, the immediate steps would involve its synthesis and thorough characterization to confirm the predicted properties. Subsequent screening for biological activity could then reveal its potential as a lead compound or a valuable intermediate in drug discovery programs. Further research is warranted to fully elucidate the chemical and biological profile of this benzophenone derivative.

Methodological & Application

Synthesis of 3-Carboethoxy-2'-methoxybenzophenone: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-Carboethoxy-2'-methoxybenzophenone, a potentially valuable intermediate in pharmaceutical and materials science research. The synthesis is based on the well-established Friedel-Crafts acylation reaction. This application note includes a step-by-step experimental procedure, a summary of required materials and their properties, and predicted characterization data for the final product. A graphical representation of the synthetic workflow is also provided to facilitate understanding of the process.

Introduction

Benzophenone and its derivatives are a class of organic compounds with significant applications in various fields, including as photoinitiators, in fragrance applications, and as key structural motifs in pharmacologically active molecules. The targeted compound, this compound, possesses functional groups that make it an attractive building block for further chemical modifications. The synthesis protocol outlined here utilizes a Friedel-Crafts acylation of anisole with 3-carboethoxybenzoyl chloride, a reliable method for the formation of diaryl ketones.

Reaction Scheme

The synthesis proceeds via a Friedel-Crafts acylation reaction, where 3-carboethoxybenzoyl chloride acts as the acylating agent and anisole is the aromatic substrate. A Lewis acid, such as aluminum chloride (AlCl₃), is used to catalyze the reaction.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
Anisole108.141.1 g (1.0 mL)10.2
3-Carboethoxybenzoyl chloride212.632.13 g10.0
Aluminum Chloride (anhydrous)133.341.47 g11.0
Dichloromethane (DCM, anhydrous)-50 mL-
1 M Hydrochloric Acid (HCl)-50 mL-
Saturated Sodium Bicarbonate (NaHCO₃) solution-50 mL-
Brine (saturated NaCl solution)-50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)---
Hexane---
Ethyl Acetate---

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add anhydrous dichloromethane (30 mL) and anhydrous aluminum chloride (1.47 g, 11.0 mmol). Cool the suspension to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add 3-carboethoxybenzoyl chloride (2.13 g, 10.0 mmol) to the stirred suspension. Stir the mixture at 0 °C for 15 minutes.

  • Addition of Anisole: In a separate flask, dissolve anisole (1.1 g, 10.2 mmol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of 1 M HCl (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure this compound.

Predicted Characterization Data

As of the writing of this protocol, specific experimental data for this compound is not widely available in the literature. The following are predicted characterization data based on the structure and data from analogous compounds.

Physical Properties:

PropertyValue
Molecular FormulaC₁₇H₁₆O₄
Molecular Weight284.31 g/mol
AppearanceOff-white to pale yellow solid
Melting PointNot available in the literature

Spectroscopic Data:

  • ¹H NMR (predicted, CDCl₃, 400 MHz):

    • δ 8.2-7.4 (m, 7H, Ar-H)

    • δ 7.0-6.8 (m, 2H, Ar-H)

    • δ 4.40 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)

    • δ 3.85 (s, 3H, -OCH₃)

    • δ 1.40 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)

  • ¹³C NMR (predicted, CDCl₃, 100 MHz):

    • δ 196.0 (C=O, ketone)

    • δ 165.5 (C=O, ester)

    • δ 157.0, 138.0, 137.5, 133.0, 132.0, 130.5, 130.0, 129.0, 128.5, 121.0, 112.0 (Ar-C)

    • δ 61.5 (-OCH₂CH₃)

    • δ 55.5 (-OCH₃)

    • δ 14.0 (-OCH₂CH₃)

  • Infrared (IR) Spectroscopy (predicted, KBr):

    • ~3060 cm⁻¹ (C-H, aromatic)

    • ~2980, 2940 cm⁻¹ (C-H, aliphatic)

    • ~1720 cm⁻¹ (C=O stretch, ester)

    • ~1660 cm⁻¹ (C=O stretch, ketone)

    • ~1240, 1020 cm⁻¹ (C-O stretch)

Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Reactants Anisole, 3-Carboethoxybenzoyl chloride, AlCl3, DCM Reaction_Mix Stirring at 0°C to RT Reactants->Reaction_Mix 1. Mix & Cool 2. Add Reagents Quench Quench with HCl Reaction_Mix->Quench Monitor by TLC Extract Extract with DCM Quench->Extract Wash Wash with NaHCO3 & Brine Extract->Wash Dry_Conc Dry & Concentrate Wash->Dry_Conc Purify Column Chromatography Dry_Conc->Purify Product 3-Carboethoxy- 2'-methoxybenzophenone Purify->Product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • This procedure should be carried out by a trained chemist in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid inhalation of dust.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • 3-Carboethoxybenzoyl chloride is a reactive acyl chloride and should be handled with care.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound via a Friedel-Crafts acylation reaction. The provided workflow, along with the predicted characterization data, should serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling them to produce this compound for their research needs.

Experimental Setup for the Acylation of 3-Carboethoxy-2'-methoxybenzophenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The synthesis of substituted benzophenones is a critical step in the development of numerous pharmaceutical agents and functional materials. The introduction of an acyl group onto a benzophenone scaffold is typically achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction involves the treatment of an aromatic compound with an acylating agent, such as an acyl halide or anhydride, in the presence of a Lewis acid catalyst.

For the synthesis of a molecule like 3-Carboethoxy-2'-methoxybenzophenone, a plausible synthetic strategy is the Friedel-Crafts acylation of a substituted benzene ring. The regiochemical outcome of the reaction is largely dictated by the electronic nature of the substituents on the aromatic rings. In a potential pathway, the acylation of anisole (methoxybenzene) with an appropriate acyl chloride would be a logical approach. The methoxy group is a powerful activating group that directs electrophilic attack to the ortho and para positions. Therefore, careful control of reaction conditions is paramount to achieve the desired isomer.

Key Experimental Considerations:

  • Catalyst Selection: Strong Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are commonly employed to activate the acylating agent.[1] Polyphosphoric acid (PPA) can also be utilized, acting as both a catalyst and a solvent.[1]

  • Solvent: An inert, anhydrous solvent such as dichloromethane (CH₂Cl₂) or nitrobenzene is essential to prevent side reactions with the highly reactive Lewis acid catalyst.

  • Temperature Control: Friedel-Crafts acylations are often exothermic. Maintaining a low temperature, typically between 0°C and room temperature, is crucial for controlling the reaction rate and minimizing the formation of byproducts.

  • Stoichiometry: A slight excess of the aromatic substrate and a stoichiometric amount or slight excess of the Lewis acid catalyst relative to the acylating agent are typically used to drive the reaction to completion.

Experimental Protocols

The following is a representative protocol for a Friedel-Crafts acylation reaction that can be adapted for the synthesis of this compound.

General Procedure for Friedel-Crafts Acylation

Materials:

  • Substituted Benzoyl Chloride (e.g., 3-Carboethoxybenzoyl chloride)

  • Substituted Benzene (e.g., Anisole)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube is assembled.

  • Catalyst Suspension: The flask is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). The suspension is cooled to 0°C using an ice bath.

  • Addition of Acylating Agent: The substituted benzoyl chloride (1.0 equivalent), dissolved in a minimal amount of anhydrous dichloromethane, is added dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature at 0°C.

  • Addition of Aromatic Substrate: The substituted benzene (1.1 equivalents) is added dropwise to the reaction mixture over 30 minutes. The reaction is allowed to stir at 0°C for an additional hour.

  • Reaction Progression: The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by slowly pouring the mixture onto crushed ice, followed by the addition of 1 M hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • Washing: The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure acylated benzophenone.

Data Presentation

The following table presents hypothetical data for a representative acylation reaction.

ParameterCondition / Value
Reactants
Substituted Benzoyl Chloride1.0 eq
Substituted Benzene1.1 eq
Aluminum Chloride1.2 eq
Reaction Conditions
SolventAnhydrous Dichloromethane
Temperature0°C to Room Temperature
Reaction Time6 hours
Expected Outcome
Yield70-85%
Purity (post-purification)>98%
Analytical Characterization
AppearanceWhite to off-white solid
¹H NMRPeaks consistent with the target structure
¹³C NMRPeaks consistent with the target structure
Mass SpectrometryMolecular ion peak corresponding to the product

Visualizations

Experimental Workflow

experimental_workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up and Purification cluster_analysis 4. Analysis setup Assemble dry glassware under inert atmosphere charge_catalyst Charge flask with AlCl3 and CH2Cl2 setup->charge_catalyst cool Cool to 0°C charge_catalyst->cool add_acyl Add acyl chloride solution dropwise cool->add_acyl add_aromatic Add aromatic substrate dropwise add_acyl->add_aromatic stir Stir at 0°C, then warm to RT add_aromatic->stir monitor Monitor reaction by TLC stir->monitor quench Quench with ice and HCl monitor->quench extract Extract with CH2Cl2 quench->extract wash Wash organic layers extract->wash dry Dry over MgSO4 and concentrate wash->dry purify Purify by column chromatography dry->purify characterize Characterize product (NMR, MS, etc.) purify->characterize

Caption: Workflow for the Friedel-Crafts acylation experiment.

Logical Relationships in the Reaction

logical_relationships cluster_reactants Key Components cluster_intermediates Reactive Intermediate cluster_product Final Product Aromatic Aromatic Substrate (Nucleophile) Product Acylated Benzophenone Aromatic->Product attacks Acyl_Chloride Acyl Chloride (Electrophile precursor) Acylium_Ion Acylium Ion (Electrophile) Acyl_Chloride->Acylium_Ion activates Lewis_Acid Lewis Acid (AlCl3) (Catalyst) Lewis_Acid->Acyl_Chloride Acylium_Ion->Product

Caption: Logical relationships of reactants and intermediates.

References

Application of 3-Carboethoxy-2'-methoxybenzophenone in Photochemical Reactions: A Theoretical Overview and Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Carboethoxy-2'-methoxybenzophenone is a substituted aromatic ketone with potential applications in various photochemical processes. While specific experimental data for this compound is limited in publicly available literature, its structural features—a benzophenone chromophore, an ortho-alkoxy group, and a meta-carboethoxy substituent—suggest a rich and predictable photochemical reactivity. This document provides a theoretical framework for its application as a photosensitizer, in the design of photoremovable protecting groups, and as a photoinitiator in polymerization reactions. The proposed mechanisms and protocols are based on established principles of benzophenone photochemistry and the known reactivity of analogous compounds. All quantitative data and experimental procedures should be considered illustrative and require experimental validation.

Introduction to the Photochemistry of Substituted Benzophenones

Benzophenone and its derivatives are among the most extensively studied classes of organic photochemistry. Upon absorption of ultraviolet (UV) light, typically in the range of 300-360 nm, the benzophenone core is promoted to an excited singlet state (S1), which rapidly and efficiently undergoes intersystem crossing (ISC) to a triplet state (T1). This triplet state is a powerful hydrogen abstracting agent and can also transfer its energy to other molecules.

The presence of substituents on the benzophenone scaffold significantly influences its photophysical and photochemical properties. The ortho-methoxy group in this compound is of particular interest as it can participate in intramolecular hydrogen abstraction. The meta-carboethoxy group, being electron-withdrawing, is expected to modulate the energy levels of the excited states and influence the reaction kinetics.

Potential Application as a Photosensitizer

As a benzophenone derivative, this compound is a prime candidate for use as a Type II photosensitizer. In this role, the excited triplet state of the molecule can transfer its energy to ground state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen is a potent oxidizing agent used in photodynamic therapy (PDT) to induce cell death in cancerous tissues and for the photooxidation of various organic substrates.

Hypothetical Signaling Pathway in Photodynamic Therapy

PDT_Pathway cluster_0 Cellular Environment 3C2M This compound 3C2M_S1 Excited Singlet State (S1) 3C2M->3C2M_S1 hν (UV Light) Ground_State_O2 ³O₂ (Ground State Oxygen) Singlet_O2 ¹O₂ (Singlet Oxygen) Cellular_Components Cellular Components (Lipids, Proteins, Nucleic Acids) Oxidative_Damage Oxidative Damage Apoptosis Apoptosis/Cell Death Oxidative_Damage->Apoptosis 3C2M_T1 Excited Triplet State (T1) 3C2M_S1->3C2M_T1 ISC 3C2M_T1Ground_State_O2 3C2M_T1Ground_State_O2 3C2MSinglet_O2 3C2MSinglet_O2 3C2M_T1Ground_State_O2->3C2MSinglet_O2 Energy Transfer Singlet_O2Cellular_Components Singlet_O2Cellular_Components Singlet_O2Cellular_Components->Oxidative_Damage PPG_Mechanism Start 3-Carboethoxy-2'-methoxy- benzophenone-Protected Substrate (R-O-CH₂-Ar) Excitation hν (UV Light) Start->Excitation Triplet Excited Triplet State Excitation->Triplet H_Abstraction Intramolecular H-Abstraction Triplet->H_Abstraction Biradical 1,5-Biradical Intermediate H_Abstraction->Biradical Cleavage C-O Bond Cleavage Biradical->Cleavage Products Released Substrate (R-OH) + Byproduct Cleavage->Products Polymerization_Workflow Start Prepare Monomer/Initiator Mixture Components Monomer (e.g., Acrylate) + this compound + Co-initiator (e.g., Amine) Start->Components Irradiation Expose to UV Light (e.g., 365 nm) Components->Irradiation Initiation Radical Generation Irradiation->Initiation Propagation Polymer Chain Growth Initiation->Propagation Termination Polymer Formation Propagation->Termination

Application Notes and Protocols for 1H NMR Spectrum Analysis of 3-Carboethoxy-2'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-Carboethoxy-2'-methoxybenzophenone. It includes a summary of expected 1H NMR data, a comprehensive experimental protocol for spectrum acquisition, and a structural analysis based on predicted chemical shifts and coupling patterns. This guide is intended to assist researchers in the structural elucidation and purity assessment of this compound, which is a key intermediate in various synthetic pathways.

Predicted ¹H NMR Spectral Data

A definitive experimental 1H NMR spectrum for this compound is not publicly available in the referenced databases. However, based on established principles of NMR spectroscopy and data from analogous structures, a predicted spectrum can be outlined. The expected signals, their multiplicities, and approximate chemical shifts (in ppm, referenced to TMS in CDCl₃) are summarized below.

Table 1: Predicted ¹H NMR Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-6'7.8 - 8.2dd1H~7.5, 1.5
H-47.8 - 8.2dt1H~7.7, 1.3
H-67.6 - 7.8t1H~7.7
H-57.4 - 7.6m1H-
H-4'7.4 - 7.6m1H-
H-3'7.0 - 7.2d1H~8.4
H-5'7.0 - 7.2t1H~7.5
-OCH₂CH₃4.3 - 4.5q2H~7.1
-OCH₃3.7 - 3.9s3H-
-OCH₂CH₃1.3 - 1.5t3H~7.1

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section details a standard operating procedure for obtaining a high-resolution 1H NMR spectrum of this compound.

2.1. Materials and Equipment

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

  • NMR Spectrometer (e.g., 400 MHz or higher)

2.2. Sample Preparation

  • Accurately weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

  • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

  • Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette.

  • Cap the NMR tube securely.

2.3. Instrument Setup and Data Acquisition

  • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

  • Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.

  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Set the appropriate acquisition parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Typically -2 to 12 ppm.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • Acquire the Free Induction Decay (FID).

2.4. Data Processing

  • Apply a Fourier transform to the FID.

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate all signals to determine the relative number of protons.

  • Analyze the multiplicities and measure the coupling constants of the signals.

Structural Elucidation and Signal Assignment

The structure of this compound dictates a specific pattern of signals in its 1H NMR spectrum. The following diagram illustrates the distinct proton environments and their expected correlations.

Figure 1: Predicted ¹H NMR signal assignments for this compound.

Analysis of Predicted Signals:

  • Aromatic Protons: The protons on the two benzene rings will appear in the aromatic region (typically 7.0-8.2 ppm). The protons ortho to the carbonyl group (H-6', H-4, and H-6) are expected to be the most deshielded due to the electron-withdrawing nature of the carbonyl. These will likely appear as multiplets (doublets of doublets, triplets) due to coupling with neighboring protons. The remaining aromatic protons will resonate at slightly higher fields.

  • Ethyl Ester Protons: The ethoxy group will give rise to two signals: a quartet for the methylene protons (-OCH₂CH₃) deshielded by the adjacent oxygen atom, and a triplet for the terminal methyl protons (-OCH₂CH₃). The coupling between these two groups should result in a characteristic quartet-triplet pattern with a coupling constant (J) of approximately 7.1 Hz.

  • Methoxy Protons: The methoxy group (-OCH₃) protons are in a distinct chemical environment and are not coupled to any other protons. Therefore, they are expected to appear as a sharp singlet in the upfield region of the aromatic signals.

Conclusion

The detailed analysis of the 1H NMR spectrum is a critical step in the verification of the synthesis and purification of this compound. By following the provided protocol, researchers can obtain a high-quality spectrum. The predicted data and structural assignments in this document serve as a reliable reference for interpreting the experimental results, ensuring the correct identification and characterization of the target molecule for its application in drug development and scientific research.

Application Note and Protocol for the HPLC Purification of 3-Carboethoxy-2'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a comprehensive protocol for the purification of 3-Carboethoxy-2'-methoxybenzophenone using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established principles for the separation of benzophenone derivatives and serve as a robust starting point for method development and optimization.

Introduction

This compound is a ketone and ester derivative of benzophenone. The purification of such organic compounds is crucial in drug development and chemical research to ensure the removal of impurities, starting materials, and by-products from synthesis reactions. Reverse-phase HPLC is a widely adopted, reliable, and scalable technique for the purification of small organic molecules like benzophenone derivatives.[1][2][3] This method separates compounds based on their hydrophobicity, utilizing a non-polar stationary phase and a polar mobile phase.

Principle of Separation

In reverse-phase HPLC, the stationary phase is typically a silica-based support chemically bonded with non-polar functional groups, such as C18. The mobile phase is a mixture of water and a polar organic solvent, like acetonitrile or methanol. Compounds with higher hydrophobicity will have a stronger interaction with the stationary phase and thus elute later, while more polar compounds will elute earlier with the mobile phase. By gradually increasing the proportion of the organic solvent in the mobile phase (a gradient elution), compounds with a wide range of polarities can be effectively separated.

Experimental Protocols

This section details a proposed reverse-phase HPLC method for the purification of this compound.

Sample Preparation
  • Dissolution: Accurately weigh the crude this compound sample.

  • Solvent Selection: Dissolve the sample in a minimal amount of a suitable solvent. Acetonitrile or a mixture of acetonitrile and water that is compatible with the initial mobile phase conditions is recommended.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

  • Concentration: The concentration of the sample should be optimized based on the loading capacity of the selected column. A starting concentration of 1-5 mg/mL is recommended.

HPLC Instrumentation and Conditions

The following table summarizes the recommended HPLC parameters for the purification of this compound. These parameters are based on common methods for related benzophenone compounds and may require optimization for specific applications.[4][5]

ParameterRecommended Setting
HPLC System Preparative HPLC System with Gradient Capability
Column C18, 5 µm, 10 x 250 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min: 50% B; 5-25 min: 50-95% B; 25-30 min: 95% B; 30-32 min: 95-50% B; 32-40 min: 50% B
Flow Rate 4.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 500 µL (dependent on sample concentration and column dimensions)

Data Presentation

The success of the purification can be evaluated by analyzing the collected fractions. The following table should be used to record and summarize the quantitative data from the analysis of the purified fractions.

Fraction IDRetention Time (min)Peak AreaPurity (%)Recovery (%)
Crude Sample---100
Fraction 1
Fraction 2
Main Product
...

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC purification of this compound.

HPLC_Purification_Workflow start Start sample_prep Sample Preparation (Dissolve & Filter) start->sample_prep injection Inject Sample sample_prep->injection hplc_setup HPLC System Setup (Equilibrate Column) hplc_setup->injection separation Chromatographic Separation (Gradient Elution) injection->separation fraction_collection Fraction Collection (Based on UV Signal) separation->fraction_collection analysis Purity Analysis of Fractions (Analytical HPLC) fraction_collection->analysis pooling Pool Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation final_product Isolated Pure Product evaporation->final_product

Caption: Workflow for the HPLC purification of this compound.

Concluding Remarks

The provided protocol offers a detailed starting point for the successful purification of this compound using reverse-phase HPLC. Method optimization, including adjustments to the gradient slope, flow rate, and sample loading, may be necessary to achieve the desired purity and recovery for specific crude sample characteristics. It is recommended to perform an initial analytical run to determine the retention time of the target compound and to guide the preparative purification strategy.

References

Application Notes and Protocols: Recrystallization of 3-Carboethoxy-2'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step guide for the purification of 3-Carboethoxy-2'-methoxybenzophenone via recrystallization. The following protocol is based on established principles of organic chemistry and purification techniques for related benzophenone derivatives. Optimization may be required to achieve desired purity and yield.

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will completely dissolve it at an elevated temperature. Upon cooling, the purified compound crystallizes out of the solution, while the impurities, present in smaller concentrations, remain dissolved in the mother liquor. This process effectively removes impurities, leading to a product with higher purity.

Experimental Protocol

This protocol outlines a general procedure for the recrystallization of this compound. A mixed solvent system of ethyl acetate and hexane is proposed, based on the polarity of the target compound which contains both ester and ether functional groups.

Materials and Equipment:

  • Crude this compound

  • Ethyl acetate (reagent grade)

  • Hexane (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Stir bar

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Watch glass

  • Melting point apparatus

Procedure:

  • Solvent Selection and Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of appropriate size.

    • Add a minimal amount of ethyl acetate to the flask, just enough to wet the solid.

    • Gently heat the mixture on a hot plate with stirring. Add ethyl acetate portion-wise until the solid completely dissolves. Avoid adding an excessive amount of solvent.

  • Hot Filtration (Optional):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization.

  • Inducing Crystallization:

    • Remove the flask from the hot plate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, slowly add hexane dropwise with gentle swirling until the solution becomes faintly cloudy (the point of saturation).

    • If no crystals form, scratch the inside of the flask with a glass rod to create nucleation sites.

    • For complete crystallization, place the flask in an ice-water bath for 15-30 minutes.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the collected crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.

  • Drying:

    • Dry the purified crystals on the filter paper by drawing air through the Buchner funnel for a period.

    • For complete drying, transfer the crystals to a pre-weighed watch glass and place them in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.

  • Purity and Yield Assessment:

    • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

    • Calculate the percent recovery using the following formula:

      • Percent Recovery (%) = (Mass of Recrystallized Product / Mass of Crude Product) x 100

Data Presentation

The following table provides a template for recording and comparing quantitative data from the recrystallization process.

ParameterCrude ProductRecrystallized Product
Mass (g) e.g., 5.00e.g., 4.25
Appearance e.g., Off-white powdere.g., White crystalline solid
Melting Point (°C) e.g., 85-90e.g., 92-93
Purity (by HPLC, %) e.g., 95%e.g., >99%
Percent Recovery (%) N/Ae.g., 85%

Visualizing the Workflow

The following diagram illustrates the step-by-step workflow of the recrystallization process.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation & Analysis crude_product Crude Product add_solvent Add Minimum Hot Ethyl Acetate crude_product->add_solvent dissolved_solution Clear Hot Solution add_solvent->dissolved_solution hot_filtration Hot Filtration (Optional) dissolved_solution->hot_filtration cooling Slow Cooling to Room Temperature hot_filtration->cooling add_antisolvent Add Hexane until Cloudy cooling->add_antisolvent ice_bath Ice-Water Bath add_antisolvent->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash with Cold Hexane vacuum_filtration->washing drying Drying washing->drying analysis Purity & Yield Analysis drying->analysis

Caption: Workflow for the recrystallization of this compound.

Application Note: Mass Spectrometry of 3-Carboethoxy-2'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol and data interpretation guide for the mass spectrometric analysis of 3-Carboethoxy-2'-methoxybenzophenone, a key intermediate in various synthetic applications. The focus is on Electron Ionization (EI) mass spectrometry, outlining a plausible fragmentation pathway and providing a general protocol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a complex ketone with functional groups that are significant in organic synthesis and medicinal chemistry. Understanding its mass spectrometric behavior is crucial for its identification, purity assessment, and quality control in various applications. Mass spectrometry provides valuable information about the molecular weight and structural features of the molecule through analysis of its fragmentation patterns. This application note details a generalized protocol for the analysis of this compound and proposes a likely fragmentation pathway based on established principles of mass spectrometry for related benzophenone structures.

Experimental Protocols

A generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is presented below.

2.1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as dichloromethane or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL using the same solvent.

  • Derivatization (Optional): For GC-MS analysis, derivatization is typically not required for this compound. However, if issues with volatility or thermal stability are encountered, silylation can be performed.

2.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 280°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-500.

  • Solvent Delay: 3 minutes.

Data Presentation

The proposed Electron Ionization (EI) fragmentation of this compound is expected to yield several key fragment ions. The theoretical molecular weight of this compound (C₁₇H₁₆O₄) is 284.10 g/mol . The table below summarizes the expected major ions, their mass-to-charge ratio (m/z), and their proposed structures.

m/z Proposed Fragment Formula
284Molecular Ion [M]⁺[C₁₇H₁₆O₄]⁺
255[M - C₂H₅]⁺[C₁₅H₁₁O₄]⁺
239[M - OC₂H₅]⁺[C₁₅H₁₁O₃]⁺
211[M - COOC₂H₅]⁺[C₁₄H₁₁O₂]⁺
181[C₁₂H₉O₂]⁺[C₁₂H₉O₂]⁺
135[C₈H₇O₂]⁺[C₈H₇O₂]⁺
105[C₇H₅O]⁺[C₇H₅O]⁺
77[C₆H₅]⁺[C₆H₅]⁺

Proposed Fragmentation Pathway and Experimental Workflow

The following diagrams illustrate the proposed EI fragmentation pathway of this compound and the general experimental workflow for its analysis.

Fragmentation_Pathway cluster_M Molecular Ion cluster_fragments Fragment Ions M [M]⁺ m/z = 284 F1 [M - OC₂H₅]⁺ m/z = 239 M->F1 - OC₂H₅ F2 [M - COOC₂H₅]⁺ m/z = 211 M->F2 - COOC₂H₅ F5 [C₈H₇O₂]⁺ m/z = 135 M->F5 - C₇H₅O F3 [C₇H₅O]⁺ m/z = 105 F2->F3 - C₆H₄(OCH₃) F4 [C₆H₅]⁺ m/z = 77 F3->F4 - CO

Caption: Proposed EI fragmentation of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve Sample in Solvent B Dilute to Working Concentration A->B C Inject Sample into GC-MS B->C D Separation on GC Column C->D E Electron Ionization (70 eV) D->E F Mass Analysis E->F G Acquire Mass Spectrum F->G H Identify Molecular Ion G->H I Analyze Fragmentation Pattern H->I

Caption: General workflow for GC-MS analysis.

Troubleshooting & Optimization

Common side reactions in the preparation of 3-Carboethoxy-2'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the preparation of 3-Carboethoxy-2'-methoxybenzophenone. The synthesis typically involves a two-step process: a Friedel-Crafts acylation followed by an esterification, or a one-step acylation using a pre-esterified starting material. This document addresses common side reactions and experimental issues that researchers, scientists, and drug development professionals may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Friedel-Crafts acylation of anisole is giving a very low yield of the desired 2'-methoxy isomer. What are the likely causes and how can I fix it?

A1: Low yields of the ortho-acylated product (2'-methoxy isomer) in the Friedel-Crafts acylation of anisole are a common issue. Here are the primary reasons and troubleshooting steps:

  • Isomer Formation: The methoxy group in anisole is an ortho-para director.[1] The para-substituted isomer, 4'-methoxybenzophenone derivative, is often the major product due to reduced steric hindrance.

    • Troubleshooting:

      • Choice of Lewis Acid: The choice and amount of Lewis acid (e.g., AlCl₃, FeCl₃) can influence the ortho/para ratio. Experiment with different Lewis acids and stoichiometric ratios. Some studies on related reactions suggest that milder Lewis acids might favor ortho substitution under certain conditions.

      • Temperature Control: Running the reaction at lower temperatures can sometimes increase the proportion of the ortho isomer.

      • Purification: A robust purification method, such as column chromatography, is essential to separate the 2'-methoxy (ortho) and 4'-methoxy (para) isomers.

  • Incomplete Reaction: Insufficient catalyst, low reaction temperature, or short reaction time can lead to a significant amount of unreacted starting materials.

    • Troubleshooting:

      • Ensure the Lewis acid is fresh and anhydrous.

      • Gradually increase the reaction temperature and monitor the progress by TLC.

      • Extend the reaction time.

Q2: I am observing the formation of a byproduct that appears to be demethylated. Why is this happening?

A2: Cleavage of the methyl group from the methoxy substituent on anisole can occur in the presence of strong Lewis acids like aluminum chloride, especially at elevated temperatures. This results in the formation of a hydroxybenzophenone derivative.

  • Troubleshooting:

    • Milder Lewis Acid: Consider using a milder Lewis acid, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), which are less prone to causing demethylation.

    • Temperature Management: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate.

    • Stoichiometry: Use the minimum effective amount of the Lewis acid.

Q3: My esterification of 3-(2-methoxybenzoyl)benzoic acid is not going to completion. How can I improve the yield of the ethyl ester?

A3: The Fischer esterification is an equilibrium-controlled reaction.[2][3] To achieve a high yield of the ester, the equilibrium must be shifted towards the products.

  • Troubleshooting:

    • Excess Alcohol: Use a large excess of ethanol, which can also serve as the solvent.[2]

    • Water Removal: The removal of water as it is formed will drive the reaction to completion. This can be achieved by:

      • Using a Dean-Stark apparatus.

      • Adding a dehydrating agent that is compatible with the reaction conditions.

    • Catalyst: Ensure an adequate amount of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is used.[4][5]

Q4: After my reaction, I have multiple spots on my TLC plate that are difficult to separate. What are these impurities?

A4: The presence of multiple spots on a TLC plate indicates a mixture of products and unreacted starting materials. For the synthesis of this compound, these could include:

  • Unreacted Starting Materials: 3-(2-methoxybenzoyl)benzoic acid or anisole and the acylating agent.

  • Isomeric Products: The main byproduct is often the 4'-methoxy isomer (para-acylation product).

  • Demethylated Byproduct: 3-(2-hydroxybenzoyl)benzoic acid or its ester.

  • Di-acylated Products: Although less common in acylation than alkylation, it's a possibility under harsh conditions.

  • Troubleshooting:

    • Optimize reaction conditions to minimize byproduct formation (see previous questions).

    • For purification, employ column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate compounds with different polarities. The starting carboxylic acid will be significantly more polar than the final ester product.

Potential Byproducts and Their Characteristics

CompoundPotential OriginExpected Relative Polarity (TLC)Notes
3-(4-methoxybenzoyl)benzoic acid ethyl esterFriedel-Crafts (para-acylation)Similar to the desired productIsomeric impurity, may require careful chromatography for separation.
3-(2-methoxybenzoyl)benzoic acidIncomplete esterificationHighWill appear as a baseline spot or have a low Rf in non-polar eluents.
3-(2-hydroxybenzoyl)benzoic acid ethyl esterDemethylation during acylationModerate to HighMore polar than the desired methoxy-containing product.
AnisoleUnreacted starting materialLowVolatile, should be removed during workup and evaporation.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation:

  • To a stirred suspension of a Lewis acid (e.g., anhydrous aluminum chloride, 1.1 equivalents) in an inert solvent (e.g., dichloromethane) at 0 °C, slowly add the acylating agent (e.g., 3-(chloroformyl)benzoic acid ethyl ester, 1 equivalent).

  • After stirring for 15-30 minutes, add anisole (1 equivalent) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.[6]

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.[1]

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

General Protocol for Fischer Esterification:

  • Dissolve 3-(2-methoxybenzoyl)benzoic acid (1 equivalent) in a large excess of ethanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 5% v/v).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC. A Dean-Stark trap can be used to remove water.

  • After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.

  • Wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester.

  • Purify by column chromatography if necessary.

Reaction and Side Reaction Pathways

G cluster_fc Friedel-Crafts Acylation cluster_est Alternative Route: Esterification anisole Anisole reaction_point_fc anisole->reaction_point_fc acyl_chloride 3-(Carboethoxy)benzoyl Chloride acyl_chloride->reaction_point_fc lewis_acid AlCl₃ lewis_acid->reaction_point_fc Catalyst main_product This compound (Desired Product) para_isomer 3-Carboethoxy-4'-methoxybenzophenone (Para Isomer) demethylated 3-Carboethoxy-2'-hydroxybenzophenone acid_intermediate 3-(2-methoxybenzoyl)benzoic Acid ethanol Ethanol / H⁺ reaction_point_fc->main_product Ortho-acylation (Main Path) reaction_point_fc->para_isomer Para-acylation (Side Reaction) reaction_point_fc->demethylated Demethylation (Side Reaction) acid_intermediate_start 3-(2-methoxybenzoyl)benzoic Acid incomplete_reaction acid_intermediate_start->incomplete_reaction final_product_est This compound ethanol_est Ethanol / H⁺ ethanol_est->incomplete_reaction incomplete_reaction->final_product_est

Caption: Synthetic pathways to this compound.

References

Technical Support Center: Purification of 3-Carboethoxy-2'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 3-Carboethoxy-2'-methoxybenzophenone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound, typically achieved through a Friedel-Crafts acylation of anisole with 3-carboethoxybenzoyl chloride, can lead to several impurities. The most common are:

  • Positional Isomers: Due to the ortho- and para-directing nature of the methoxy group on anisole, the acylation can occur at different positions, leading to the formation of isomeric products. The primary isomers are the desired ortho-acylated product (2'-methoxy) and the para-acylated byproduct (4'-methoxy).

  • Di-acylated Products: Under certain reaction conditions, a second acylation of the anisole ring can occur, resulting in di-substituted benzophenone derivatives.

  • Unreacted Starting Materials: Residual unreacted anisole and 3-carboethoxybenzoyl chloride or its corresponding benzoic acid may be present in the crude product.

  • Solvent Residues: Solvents used in the synthesis and work-up can be retained in the crude product.

Q2: What are the recommended primary purification techniques for this compound?

A2: The two primary and most effective purification techniques for this compound are recrystallization and column chromatography. The choice between them, or the use of both in sequence, will depend on the impurity profile and the desired final purity.

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for assessing the purity of benzophenone derivatives. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid like formic or phosphoric acid for better peak shape) is a good starting point. Purity can also be qualitatively assessed by Thin Layer Chromatography (TLC) and melting point analysis. A sharp melting point range close to the literature value indicates high purity.

Troubleshooting Guides

Recrystallization

Q4: I am having trouble finding a suitable solvent for the recrystallization of this compound. What should I try?

A4: Finding the ideal recrystallization solvent involves selecting a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For aromatic ketones and esters, common solvents to screen include:

  • Alcohols: Ethanol, methanol, and isopropanol are often good choices. For a similar compound, 2-hydroxy-4-methoxybenzophenone, methanol has been used successfully for crystallization to achieve high purity.[1]

  • Esters: Ethyl acetate can be a suitable solvent.

  • Aromatic Hydrocarbons: Toluene may be effective.

  • Solvent/Anti-solvent Systems: A combination of a good solvent (e.g., ethyl acetate, acetone) and an anti-solvent (e.g., hexanes, heptane) can be very effective. The compound is dissolved in a minimum amount of the hot "good" solvent, and the "anti-solvent" is added dropwise until turbidity is observed, followed by slow cooling.

Q5: My compound "oils out" during recrystallization instead of forming crystals. What can I do?

A5: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. Here are some troubleshooting steps:

  • Increase the Solvent Volume: Add more of the hot solvent to the mixture to ensure the compound stays dissolved at a lower temperature.

  • Slow Down the Cooling Rate: Allow the solution to cool more slowly. This can be achieved by insulating the flask or placing it in a warm bath that is allowed to cool to room temperature gradually.

  • Use a Different Solvent or Solvent System: The initial solvent may not be appropriate. Experiment with different solvents or solvent/anti-solvent combinations.

  • Scratch the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure crystalline material, adding a tiny crystal to the cooled, saturated solution can initiate crystallization.

Column Chromatography

Q6: What are the recommended stationary and mobile phases for column chromatography of this compound?

A6: For the purification of moderately polar compounds like this compound, normal-phase column chromatography using silica gel as the stationary phase is a standard approach.

  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is the most common choice.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent and a slightly more polar solvent is typically used. Good starting points for the eluent system are mixtures of:

    • Hexanes and Ethyl Acetate

    • Toluene and Ethyl Acetate

    • Dichloromethane and Hexanes

The optimal ratio of the solvents should be determined by preliminary analysis using Thin Layer Chromatography (TLC) to achieve good separation between the desired product and its impurities.

Q7: My compound is not separating well from an impurity during column chromatography. What can I do to improve the separation?

A7: Poor separation can be addressed by several strategies:

  • Optimize the Mobile Phase: Adjust the polarity of the eluent. If the compounds are eluting too quickly with poor separation, decrease the proportion of the more polar solvent. If they are moving too slowly, increase it. A shallow gradient elution (gradually increasing the polarity of the mobile phase) can also improve separation.

  • Change the Solvent System: Sometimes, changing the solvents in the mobile phase (e.g., from a hexane/ethyl acetate system to a dichloromethane/methanol system) can alter the selectivity and improve separation.

  • Reduce the Sample Load: Overloading the column is a common cause of poor separation. Use a smaller amount of crude material relative to the amount of silica gel.

  • Ensure Proper Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly.

  • Consider a Different Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase such as alumina.

Experimental Protocols

General Protocol for Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of the crude product. Add a few drops of a chosen solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the flask to cool slowly to room temperature. To promote slower cooling, the flask can be covered and left undisturbed.

  • Crystallization: Once the solution has cooled, crystal formation should begin. The process can be aided by scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Further Cooling: Once crystals have formed at room temperature, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry completely.

General Protocol for Flash Column Chromatography

  • TLC Analysis: Determine the appropriate mobile phase by running TLC plates of the crude mixture in various solvent systems. Aim for an Rf value of 0.2-0.4 for the desired compound.

  • Column Packing: Pack a glass column with silica gel slurried in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Add the mobile phase to the top of the column and apply pressure (e.g., with a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Suggested Starting Conditions for Purification of Benzophenone Derivatives

Purification MethodStationary PhaseRecommended Solvents/Mobile PhasesKey Considerations
Recrystallization N/AEthanol, Methanol, Isopropanol, Ethyl Acetate, Toluene, Hexane/Ethyl AcetateSolvent should dissolve the compound when hot and not at room temperature.
Column Chromatography Silica GelHexanes/Ethyl Acetate, Toluene/Ethyl Acetate, Dichloromethane/HexanesThe ratio should be optimized based on TLC analysis.
HPLC (Purity Analysis) Reverse-Phase C18Acetonitrile/Water with 0.1% Formic AcidGradient elution may be necessary for complex mixtures.

Visualizations

Purification_Workflow Crude Crude this compound TLC TLC Analysis for Impurity Profile Crude->TLC Recrystallization Recrystallization TLC->Recrystallization  If relatively clean Column Column Chromatography TLC->Column  If complex mixture Purity_Check1 Purity Check (TLC, MP, HPLC) Recrystallization->Purity_Check1 Purity_Check2 Purity Check (TLC, HPLC) Column->Purity_Check2 Pure_Product Pure Product Purity_Check1->Pure_Product  Meets specs Impure1 Product still impure Purity_Check1->Impure1  Does not meet specs Purity_Check2->Pure_Product  Meets specs Impure2 Fractions still impure Purity_Check2->Impure2  Does not meet specs Impure1->Column Impure2->Recrystallization  Further purification

Caption: General purification workflow for this compound.

Recrystallization_Troubleshooting Start Recrystallization Attempt Problem Problem Encountered Start->Problem Solution1 Add more hot solvent Slow down cooling Problem->Solution1  Oiling out Solution2 Scratch flask Add seed crystal Problem->Solution2  No crystal formation Solution3 Try different solvent or solvent/anti-solvent Problem->Solution3  Poor recovery or no suitable solvent Success Crystals Formed Solution1->Success Solution2->Success Solution3->Start  Re-attempt

Caption: Troubleshooting guide for common recrystallization issues.

References

Optimizing reaction conditions for 3-Carboethoxy-2'-methoxybenzophenone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-Carboethoxy-2'-methoxybenzophenone. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during this synthetic procedure.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am getting a very low yield of the desired product. What are the potential causes and how can I improve it?

A1: Low yields in the Friedel-Crafts acylation for synthesizing this compound can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Moisture Contamination: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is extremely sensitive to moisture. Ensure all glassware is thoroughly dried, and reagents and solvents are anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Activity: The quality and activity of the Lewis acid are crucial. Use a fresh, unopened container of the catalyst or a freshly sublimed/purified one. The amount of catalyst is also critical; a stoichiometric amount or even a slight excess relative to the acylating agent is often required because the catalyst complexes with the product ketone.[1]

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions and decomposition. It is advisable to start the reaction at a lower temperature (e.g., 0 °C) and then allow it to slowly warm to room temperature or be gently heated.[2][3]

  • Purity of Reactants: Ensure the purity of both anisole and 3-carboethoxybenzoyl chloride. Impurities in the starting materials can interfere with the reaction.

  • Inefficient Acylium Ion Formation: The formation of the acylium ion from 3-carboethoxybenzoyl chloride and the Lewis acid is a key step. The electron-withdrawing nature of the carboethoxy group can make this step more challenging than with simple benzoyl chlorides. Consider using a more potent Lewis acid if yields are consistently low.

Q2: My final product is a mixture of isomers. How can I improve the regioselectivity of the reaction?

A2: The Friedel-Crafts acylation of anisole is known to be highly regioselective, yielding predominantly the para-substituted product due to the ortho, para-directing effect of the methoxy group and steric hindrance at the ortho position.[2][3] However, the formation of the ortho isomer can occur. To enhance the selectivity for the desired 2'-methoxy isomer (acylation at the 4-position of anisole):

  • Choice of Lewis Acid: The size of the Lewis acid-acyl chloride complex can influence the steric hindrance around the acylation site. Larger complexes may favor the less sterically hindered para position. Experimenting with different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) could improve selectivity.[2][4]

  • Solvent Effects: The choice of solvent can impact the reaction's selectivity. Non-polar solvents like dichloromethane or 1,2-dichloroethane are commonly used.

  • Temperature Control: Lowering the reaction temperature generally increases selectivity by favoring the thermodynamically more stable para product.

Q3: I am having difficulty purifying the final product. What are the recommended purification methods?

A3: The purification of this compound can be challenging due to the presence of unreacted starting materials, isomers, and other byproducts. The following methods are recommended:

  • Column Chromatography: This is the most effective method for separating the desired product from isomers and other impurities. A silica gel column with a gradient solvent system of ethyl acetate in hexanes is typically effective.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective final purification step. Suitable solvents include ethanol, methanol, or a mixture of ethyl acetate and hexanes.

  • Acid/Base Washes: During the workup, washing the organic layer with a dilute acid solution (e.g., 1M HCl) will remove any remaining Lewis acid, and a wash with a saturated sodium bicarbonate solution will neutralize any acidic byproducts.[5]

Q4: I am observing the formation of an unexpected side product. What could it be?

A4: Besides the formation of isomers, other side reactions can occur:

  • Dealkylation of the Methoxy Group: Under harsh conditions (high temperature, excess Lewis acid), the methoxy group on the anisole ring can be demethylated to a hydroxyl group.

  • Reaction with the Ester Group: While less likely, the Lewis acid could potentially interact with the carboethoxy group, leading to undesired reactions.

  • Polyacylation: Although the ketone product is deactivating, preventing further acylation, under very forcing conditions, this might be a minor possibility.[6]

To minimize side reactions, it is crucial to maintain optimal reaction conditions, particularly temperature and the stoichiometry of the catalyst.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 3-Carboethoxybenzoyl chloride

  • Anisole

  • Anhydrous Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 to 1.5 equivalents relative to the acyl chloride) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Dissolve 3-carboethoxybenzoyl chloride (1 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension at 0 °C over 15-20 minutes.

  • Addition of Anisole: After the addition of the acyl chloride is complete, dissolve anisole (1 to 1.2 equivalents) in anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture at 0 °C over 30-40 minutes.[5]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, and then let it warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture back to 0 °C and slowly quench it by pouring it over a mixture of crushed ice and concentrated HCl.[5] Separate the organic layer.

  • Extraction and Washing: Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Presentation

The following tables provide representative data for the Friedel-Crafts acylation of anisole with substituted benzoyl chlorides, which can serve as a baseline for optimizing the synthesis of this compound.

Table 1: Effect of Lewis Acid Catalyst on the Acylation of Anisole

EntryLewis AcidEquivalentsSolventTemperature (°C)Time (h)Yield (%)Reference
1AlCl₃1.2DCM0 to RT385-95[5]
2FeCl₃1.2DCMRT470-85[4]
3ZnCl₂1.51,2-DCE80660-75[7]
4H-BEA ZeoliteCat.Neat12024~80[2][3]

Yields are approximate and based on analogous reactions. Actual yields may vary.

Table 2: Influence of Reaction Conditions on Product Yield and Selectivity

EntryVariable ChangedConditionYield (%)para:ortho Ratio
1Temperature0 °C88>98:2
2TemperatureRoom Temp9295:5
3Temperature40 °C8590:10
4SolventCS₂85>98:2
5SolventNitrobenzene7585:15

Data is representative of typical outcomes in Friedel-Crafts acylation of anisole.

Mandatory Visualization

TroubleshootingWorkflow start Low Yield or Incomplete Reaction check_moisture Check for Moisture Contamination (Anhydrous reagents/solvents, inert atmosphere) start->check_moisture check_catalyst Evaluate Catalyst (Fresh, sufficient equivalents) check_moisture->check_catalyst Moisture excluded check_temp Optimize Reaction Temperature (Start low, then warm) check_catalyst->check_temp Catalyst is active & sufficient check_purity Verify Reactant Purity check_temp->check_purity Temperature optimized success Successful Synthesis check_purity->success isomer_issue Poor Regioselectivity (Mixture of Isomers) optimize_lewis_acid Optimize Lewis Acid (Steric bulk) isomer_issue->optimize_lewis_acid optimize_solvent Change Solvent optimize_lewis_acid->optimize_solvent lower_temp Lower Reaction Temperature optimize_solvent->lower_temp lower_temp->success purification_issue Purification Difficulty column_chromatography Perform Column Chromatography (Silica gel, Hexanes/EtOAc) purification_issue->column_chromatography acid_base_wash Ensure Proper Acid/Base Washes purification_issue->acid_base_wash Before purification recrystallization Attempt Recrystallization (e.g., Ethanol, MeOH) column_chromatography->recrystallization If solid & >90% pure recrystallization->success

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of 3-Carboethoxy-2'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-Carboethoxy-2'-methoxybenzophenone. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and logical synthetic route is a two-step process:

  • Preparation of 3-Carboethoxybenzoyl Chloride: This involves the conversion of 3-Carboethoxybenzoic acid to its corresponding acyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Friedel-Crafts Acylation: This is an electrophilic aromatic substitution reaction where anisole is acylated with the prepared 3-Carboethoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form the final product.

Q2: I am having trouble with the first step, the formation of 3-carboethoxybenzoyl chloride. What could be the issue?

Common issues in the preparation of the acyl chloride include incomplete reaction or degradation of the product. Here are some troubleshooting tips:

  • Moisture: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). The starting material, 3-carboethoxybenzoic acid, should be thoroughly dried.

  • Purity of Thionyl Chloride: Use freshly distilled or a new bottle of thionyl chloride. Old or decomposed thionyl chloride can lead to side reactions and lower yields.

  • Reaction Temperature: The reaction is typically performed at reflux. Ensure the temperature is appropriate for the solvent used (e.g., toluene).

  • Excess Thionyl Chloride: A slight excess of thionyl chloride is often used to ensure complete conversion. After the reaction, excess thionyl chloride should be removed under reduced pressure.

Q3: My Friedel-Crafts acylation is giving a low yield. What are the potential reasons?

Low yields in Friedel-Crafts acylations are a common problem. Consider the following:

  • Catalyst Quality: Aluminum chloride is hygroscopic and its quality is crucial. Use a fresh, unopened container or a freshly sublimed batch of AlCl₃.

  • Reaction Conditions: The reaction should be carried out under strictly anhydrous conditions. The solvent (e.g., dichloromethane or 1,2-dichloroethane) must be dry.

  • Order of Addition: Typically, the acyl chloride and the Lewis acid are allowed to form a complex before the dropwise addition of the anisole substrate at a low temperature (e.g., 0 °C) to control the reaction's exothermicity.

  • Deactivation of Catalyst: The carbonyl group of the ester and the resulting ketone can complex with the Lewis acid catalyst. Therefore, a stoichiometric amount or even a slight excess of the catalyst is often required.

  • Reaction Temperature: While initial addition is done at low temperature, the reaction may need to be warmed to room temperature or gently heated to go to completion. Monitor the reaction by TLC to determine the optimal reaction time and temperature.

Q4: I am observing the formation of multiple products in my Friedel-Crafts reaction. How can I improve the selectivity?

The methoxy group in anisole is an ortho-, para-directing group. Therefore, the formation of both 2'-methoxy and 4'-methoxy isomers is possible. The 4'-methoxy (para) isomer is usually the major product due to less steric hindrance.[1]

  • Steric Hindrance: The bulky 3-carboethoxybenzoyl group will preferentially add to the para position of anisole. However, some ortho-isomer is expected.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity towards the para-product.

  • Choice of Lewis Acid: While AlCl₃ is common, other Lewis acids like FeCl₃ or ZnCl₂ can be explored, which might offer different selectivity.[2]

Q5: What are the best methods for purifying the final product?

Purification of this compound typically involves a combination of techniques:

  • Work-up: The reaction mixture is usually quenched by pouring it into a mixture of ice and hydrochloric acid to decompose the aluminum chloride complexes.[2] The organic layer is then separated, washed with a base (like sodium bicarbonate solution) to remove any acidic impurities, and then with brine.

  • Column Chromatography: This is the most effective method for separating the desired product from any unreacted starting materials, isomeric byproducts, and other impurities. A silica gel column with a gradient of ethyl acetate in hexane is a common choice.

  • Recrystallization: If the product obtained after chromatography is a solid, recrystallization from a suitable solvent system (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexane) can be used to achieve high purity.[3]

Experimental Protocols

Step 1: Preparation of 3-Carboethoxybenzoyl Chloride

This protocol is based on standard procedures for the synthesis of benzoyl chlorides from benzoic acids.

Materials:

  • 3-Carboethoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-carboethoxybenzoic acid.

  • Add anhydrous toluene to the flask, followed by a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (a slight excess, e.g., 1.2 equivalents) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl gas ceases. The reaction can be monitored by the disappearance of the solid starting material.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The resulting crude 3-carboethoxybenzoyl chloride can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation of Anisole

This protocol is a representative procedure adapted from general Friedel-Crafts acylation methods.[2]

Materials:

  • 3-Carboethoxybenzoyl chloride

  • Anisole

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM) (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer. Ensure all glassware is oven-dried.

  • To the flask, add anhydrous dichloromethane and aluminum chloride under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 3-carboethoxybenzoyl chloride in anhydrous dichloromethane and add it to the dropping funnel.

  • Add the 3-carboethoxybenzoyl chloride solution dropwise to the aluminum chloride suspension with vigorous stirring.

  • After the addition is complete, dissolve anisole in anhydrous dichloromethane and add it to the dropping funnel.

  • Add the anisole solution dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes.

  • After the addition, allow the reaction mixture to stir at 0 °C for another 30 minutes, then warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Stir the mixture until the two layers are clear.

  • Separate the organic layer using a separatory funnel.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Data Presentation

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolar Mass ( g/mol )Role
3-Carboethoxybenzoic acidC₁₀H₁₀O₄194.18Starting Material
Thionyl chlorideSOCl₂118.97Chlorinating Agent
3-Carboethoxybenzoyl chlorideC₁₀H₉ClO₃212.63Acylating Agent
AnisoleC₇H₈O108.14Substrate
Aluminum chlorideAlCl₃133.34Catalyst
This compoundC₁₇H₁₆O₄284.31Product

Troubleshooting Guide

Table 2: Common Problems and Solutions

ProblemPossible CauseRecommended Solution
Low or No Product Formation Inactive catalyst (AlCl₃)Use fresh, high-purity aluminum chloride.
Wet reagents or solventEnsure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere.
Insufficient reaction time or temperatureMonitor the reaction by TLC and adjust the reaction time and temperature accordingly.
Formation of Multiple Products Isomeric acylation (ortho- and para-)Lower the reaction temperature to favor the para-product. Optimize the choice of Lewis acid catalyst.
PolysubstitutionUse a slight excess of anisole relative to the acylating agent.
Product is an Oil and Difficult to Purify Presence of impuritiesUse column chromatography for purification. If the product is expected to be a solid, try to induce crystallization by scratching the flask or adding a seed crystal.
Cleavage of the Methoxy Group Harsh reaction conditionsUse a milder Lewis acid catalyst (e.g., ZnCl₂ or FeCl₃) or perform the reaction at a lower temperature.
Hydrolysis of the Ester Group Acidic or basic work-up conditionsNeutralize the reaction mixture carefully during work-up and avoid prolonged exposure to strong acids or bases.

Visualization

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

Troubleshooting_Workflow start Start Synthesis step1 Step 1: Prepare 3-Carboethoxybenzoyl Chloride start->step1 step2 Step 2: Friedel-Crafts Acylation step1->step2 check_reagents1 Check Reagent Quality (Thionyl Chloride, Starting Acid) step1->check_reagents1 analysis Analyze Crude Product (TLC, NMR) step2->analysis low_yield Low Yield? analysis->low_yield impurity Impurities Present? analysis->impurity low_yield->impurity No check_catalyst Check Catalyst Quality (AlCl3) low_yield->check_catalyst Yes purification Purification (Column Chromatography, Recrystallization) impurity->purification Yes final_product Pure Product impurity->final_product No purification->final_product optimize_purification Optimize Purification Method purification->optimize_purification check_conditions1 Verify Anhydrous Conditions check_reagents1->check_conditions1 check_conditions2 Verify Anhydrous Conditions check_catalyst->check_conditions2 optimize_temp Optimize Reaction Temperature & Time check_conditions2->optimize_temp optimize_temp->step2

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 3-Carboethoxy-2'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Carboethoxy-2'-methoxybenzophenone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low yield after purification - Incomplete elution from the chromatography column: The chosen solvent system may not be polar enough to elute the product completely. - Product loss during recrystallization: The product may be too soluble in the chosen recrystallization solvent, even at low temperatures. - Co-precipitation with impurities: If the crude product is highly impure, the target compound may co-precipitate with impurities during recrystallization.- For column chromatography: Gradually increase the polarity of the eluent. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is recommended. Monitor the elution with Thin Layer Chromatography (TLC). - For recrystallization: Select a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test a range of solvents (e.g., ethanol, methanol, ethyl acetate/hexane mixtures) on a small scale first. - For highly impure samples: Consider a preliminary purification step, such as a simple filtration or a wash with a solvent that selectively dissolves some of the impurities, before proceeding to column chromatography or recrystallization.
Product is not pure after a single purification step - Inappropriate purification technique: The chosen method may not be suitable for separating the specific impurities present. - Suboptimal parameters for the chosen technique: For example, an incorrect solvent system in column chromatography or an unsuitable solvent in recrystallization. - Presence of isomeric impurities: Friedel-Crafts acylation, a likely synthetic route, can produce ortho- and para-isomers which can be difficult to separate.- Combine purification techniques: For example, perform column chromatography followed by recrystallization of the product-containing fractions. - Optimize parameters: For column chromatography, carefully select the eluent system based on TLC analysis to achieve good separation between the product and impurities. For recrystallization, ensure slow cooling to promote the formation of pure crystals. - For isomeric impurities: High-performance liquid chromatography (HPLC) or careful column chromatography with a shallow solvent gradient may be necessary. Monitoring by a suitable analytical technique (e.g., HPLC, GC-MS, or NMR) is crucial.
Oily product obtained instead of solid crystals during recrystallization - Presence of impurities that lower the melting point: Even small amounts of certain impurities can prevent crystallization. - Supersaturation was not achieved: The solution may not have been concentrated enough, or the cooling process was too rapid. - Inappropriate solvent: The chosen solvent may be too good a solvent for the compound, preventing it from crystallizing out.- Purify the crude material first: Use column chromatography to remove the impurities that are inhibiting crystallization. - Induce crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface, or add a seed crystal of the pure compound. - Change the solvent system: Use a solvent in which the compound is less soluble, or use a mixture of a good solvent and a poor solvent (anti-solvent). Add the anti-solvent slowly until the solution becomes slightly turbid, then warm to clarify and allow to cool slowly.
Difficulty separating the product from starting materials or reaction byproducts - Similar polarity of the product and impurities: This makes separation by normal-phase chromatography challenging. - Incomplete reaction: A significant amount of unreacted starting material remains in the crude product.- Optimize chromatography conditions: Use a shallow solvent gradient and a high-resolution stationary phase (smaller particle size silica gel). Consider reverse-phase chromatography if the impurities are significantly more or less polar than the product. - Chemical work-up: Before purification, consider a liquid-liquid extraction to remove acidic or basic impurities. For example, a wash with a dilute sodium bicarbonate solution can remove acidic byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

A1: The synthesis of this compound likely proceeds via a Friedel-Crafts acylation of anisole with a derivative of ethyl 2-benzoylbenzoate. Common impurities from such a reaction include:

  • Isomeric products: The acylation of anisole can lead to the formation of the para-substituted isomer (4-methoxy) in addition to the desired ortho-isomer (2'-methoxy).

  • Unreacted starting materials: Residual anisole and the acylating agent.

  • Byproducts from the Lewis acid catalyst: For example, aluminum chloride, if used, can form complexes with the product and needs to be removed during the work-up.

  • Polysubstituted products: Although less common in acylation than in alkylation, some degree of diacylation may occur under harsh reaction conditions.

Q2: Which purification method is generally recommended for this compound?

A2: For a research laboratory setting, flash column chromatography on silica gel is a highly effective method for purifying this compound. This technique allows for the separation of the desired product from both less polar and more polar impurities, including isomeric byproducts. For achieving very high purity, recrystallization of the chromatography-purified product is recommended.

Q3: What is a good starting solvent system for column chromatography?

A3: Based on the purification of a structurally similar compound, ETHYL (2-METHOXYBENZOYL)ACETATE, a good starting point for flash column chromatography is a mixture of hexane and ethyl acetate . A gradient elution, starting with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increasing the polarity, is advisable to effectively separate all components. The optimal ratio should be determined by preliminary TLC analysis.

Q4: What are suitable solvents for the recrystallization of this compound?

A4: While the optimal solvent must be determined experimentally, good candidates for the recrystallization of aromatic ketones and esters include:

  • Alcohols: Methanol or ethanol.

  • Mixed solvent systems: A combination of a good solvent (e.g., ethyl acetate, acetone, or dichloromethane) and a poor solvent (e.g., hexane or heptane). For instance, dissolving the compound in a minimal amount of hot ethyl acetate and then slowly adding hexane until turbidity is observed is a common strategy.

Q5: How can I monitor the purity of my product during and after purification?

A5: The purity of this compound can be monitored by several techniques:

  • Thin Layer Chromatography (TLC): A quick and easy method to assess the number of components in a mixture and to track the progress of a column chromatography separation.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity for a solid compound.

Quantitative Data on Purification of Related Compounds

The following table summarizes purification data for benzophenone and its derivatives, which can serve as a reference for expected outcomes when purifying this compound.

CompoundPurification MethodInitial PurityFinal PurityYieldReference
BenzophenoneCrystallization (from an organic solvent with water as anti-solvent)72-98%>99.6%>90.8%[1]
2-Hydroxy-4-methoxybenzophenoneRecrystallization (from methanol)95%>99.9%Not Specified[2]
Linalool (as a test case for flash chromatography)Flash Column Chromatography (isocratic elution)90%97-99%95-97%

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized based on preliminary TLC analysis.

  • Preparation of the Column:

    • Select a glass column of appropriate size based on the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Pack the column with silica gel (e.g., 230-400 mesh) as a slurry in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).

    • Ensure the silica gel bed is well-compacted and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and evaporating the solvent to obtain a dry powder.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the initial non-polar solvent mixture.

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the separation by spotting fractions on a TLC plate and visualizing under UV light.

    • If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product and any more polar impurities.

  • Product Isolation:

    • Combine the fractions containing the pure product, as determined by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, add a small amount of the purified product from column chromatography.

    • Add a few drops of a test solvent (e.g., methanol, ethanol, or an ethyl acetate/hexane mixture) at room temperature. The compound should be sparingly soluble.

    • Heat the test tube. The compound should dissolve completely.

    • Allow the solution to cool slowly to room temperature and then in an ice bath. Pure crystals should form.

  • Recrystallization Procedure:

    • Place the bulk of the material to be recrystallized in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask until the solid just dissolves.

    • If the solution is colored, and the pure compound is known to be colorless, you can add a small amount of activated charcoal and heat for a few minutes.

    • If charcoal was added, or if there are insoluble impurities, perform a hot filtration to remove them.

    • Allow the clear filtrate to cool slowly to room temperature.

    • Once crystal formation appears to be complete, place the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound.

PurificationWorkflow crude Crude Product tlc TLC Analysis crude->tlc decision1 Single Spot? tlc->decision1 recrystallize Recrystallization decision1->recrystallize Yes column Column Chromatography decision1->column No pure_product Pure Product recrystallize->pure_product fractions Collect Fractions column->fractions tlc2 TLC Analysis of Fractions fractions->tlc2 combine Combine Pure Fractions tlc2->combine evaporate Evaporate Solvent combine->evaporate decision2 Sufficiently Pure? evaporate->decision2 decision2->recrystallize No decision2->pure_product Yes

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 3-Carboethoxy-2'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the successful synthesis of 3-Carboethoxy-2'-methoxybenzophenone.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound via common synthetic routes.

Route 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a widely used method for the synthesis of aryl ketones.[1][2][3] In this case, it would involve the reaction of a substituted benzene with an acyl halide in the presence of a Lewis acid catalyst.

Common Issues and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive catalyst (e.g., hydrolyzed Lewis acid).- Deactivated aromatic ring due to substituent effects.- Insufficient reaction temperature or time.- Use fresh, anhydrous Lewis acid (e.g., AlCl₃, FeCl₃).- Ensure starting materials are free of water.- Consider a more reactive acylating agent.- Increase reaction temperature and/or extend reaction time, monitoring by TLC.
Formation of Multiple Products/Isomers - The directing effects of substituents on the aromatic rings can lead to the formation of ortho, meta, and para isomers.[4]- Optimize reaction temperature; lower temperatures often favor the para product.- Use a bulkier Lewis acid catalyst to sterically hinder ortho substitution.- Purify the desired isomer using column chromatography or recrystallization.
Polyacylation - The product ketone can be more reactive than the starting material, leading to a second acylation. However, acylation generally deactivates the ring, making polyacylation less common than in Friedel-Crafts alkylation.[2]- Use a stoichiometric amount of the acylating agent.- Add the acylating agent slowly to the reaction mixture.
Difficult Product Isolation - The product may form a complex with the Lewis acid catalyst.- Quench the reaction with dilute acid (e.g., HCl) to decompose the complex.- Perform an aqueous workup to remove the catalyst.
Route 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide using a palladium catalyst.[5][6] For this synthesis, it would likely involve the reaction of an aryl halide with an arylboronic acid.

Common Issues and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive palladium catalyst.- Ineffective base.- De-boronation of the boronic acid.- Use a pre-catalyst or activate the catalyst in situ.- Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous and of good quality.- Use an excess of the boronic acid.- Degas the solvent and reaction mixture to remove oxygen.
Homocoupling of Boronic Acid - A common side reaction, especially in the presence of oxygen.[7]- Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon).- Use a phosphine ligand that suppresses homocoupling.
Hydrolysis of Ester Group - The basic conditions of the Suzuki coupling can lead to the hydrolysis of the carboethoxy group.- Use a milder base (e.g., K₃PO₄).- Keep the reaction temperature as low as possible while maintaining a reasonable reaction rate.- Monitor the reaction closely and stop it once the starting material is consumed.
Difficult Purification - Removal of palladium catalyst residues.- Separation from boronic acid homocoupling product.- Use a palladium scavenger resin.- Purify by column chromatography. The homocoupling product is often less polar than the desired cross-coupled product.
Route 3: Grignard Reaction

A Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound.[8][9][10][11][12][13][14][15] For this synthesis, it could involve the reaction of a Grignard reagent with an ester or an aldehyde followed by oxidation.

Common Issues and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Grignard Reagent Fails to Form - Presence of water or other protic impurities in the solvent or on the glassware.- Inactive magnesium.- Use anhydrous solvents and dry glassware scrupulously.- Activate the magnesium with a small crystal of iodine or a mechanical agitation.
Low Yield of Ketone - The Grignard reagent acts as a base and deprotonates the starting material.- The intermediate ketone reacts further with the Grignard reagent to form a tertiary alcohol.[8][9]- Add the Grignard reagent slowly to the ester at a low temperature.- Use a less reactive Grignard reagent if possible.- Consider using a Weinreb amide instead of an ester to prevent over-addition.
Formation of Byproducts - Wurtz-type coupling of the Grignard reagent with unreacted alkyl halide.- Add the alkyl halide slowly to the magnesium suspension during Grignard reagent formation.- Ensure a slight excess of magnesium.
Difficult Workup - Formation of magnesium salts that can make extraction difficult.- Use a saturated aqueous solution of ammonium chloride for quenching instead of water or dilute acid.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is best for scaling up the synthesis of this compound?

A1: The choice of route for scale-up depends on several factors including cost of starting materials, safety, and robustness of the reaction.

  • Friedel-Crafts acylation is often used in industrial settings due to relatively inexpensive starting materials. However, the use of stoichiometric amounts of Lewis acids can generate significant waste.

  • Suzuki-Miyaura coupling offers high functional group tolerance and generally gives high yields, but the cost of the palladium catalyst and ligands can be a concern for large-scale production.

  • Grignard reactions are also cost-effective, but controlling the reaction to prevent over-addition to form a tertiary alcohol can be challenging on a large scale.

A thorough process optimization would be necessary to determine the most suitable route for a specific manufacturing context.

Q2: What are the key safety precautions to consider for these synthetic routes?

A2:

  • Friedel-Crafts Acylation: Acyl halides are corrosive and moisture-sensitive. Lewis acids like aluminum chloride react violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

  • Suzuki-Miyaura Coupling: Palladium catalysts can be pyrophoric. Some phosphine ligands are toxic. The reaction should be conducted under an inert atmosphere.

  • Grignard Reaction: Grignard reagents are highly reactive and pyrophoric, especially on exposure to air and moisture. Anhydrous conditions are critical. Diethyl ether, a common solvent, is extremely flammable.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the progress of most organic reactions. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the starting materials and the appearance of the product spot. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q4: What are the expected physical properties of this compound?

Experimental Protocols

The following are generalized experimental protocols. Note: These are not optimized procedures and should be adapted and optimized for specific laboratory conditions and scales.

Protocol 1: Synthesis via Friedel-Crafts Acylation
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place anhydrous aluminum chloride (AlCl₃, 1.2 eq) in an anhydrous solvent such as dichloromethane (DCM).

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 2-methoxybenzoyl chloride (1.0 eq) in DCM from the dropping funnel. After the addition is complete, add ethyl 3-iodobenzoate (1.1 eq) dropwise.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature overnight. Monitor the reaction progress by TLC.

  • Workup: Carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Synthesis via Suzuki-Miyaura Coupling
  • Preparation: To a round-bottom flask, add ethyl 3-bromobenzoate (1.0 eq), (2-methoxyphenyl)boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Reaction: Add a degassed solvent system (e.g., toluene/ethanol/water). Heat the mixture to reflux under an inert atmosphere (nitrogen or argon) until the starting material is consumed (as monitored by TLC).

  • Workup: Cool the reaction mixture to room temperature and filter to remove the catalyst. Dilute the filtrate with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflows

Friedel_Crafts_Workflow A 1. Mix Anhydrous AlCl3 and DCM at 0 °C B 2. Add 2-methoxybenzoyl chloride A->B C 3. Add Ethyl 3-iodobenzoate B->C D 4. Stir at 0 °C then RT C->D E 5. Quench with ice/HCl D->E F 6. Aqueous Workup E->F G 7. Column Chromatography F->G H Pure Product G->H

Caption: Friedel-Crafts Acylation Workflow

Suzuki_Coupling_Workflow A 1. Combine Reactants, Catalyst, and Base B 2. Add Degassed Solvent A->B C 3. Reflux under Inert Atmosphere B->C D 4. Cool and Filter C->D E 5. Aqueous Workup D->E F 6. Column Chromatography E->F G Pure Product F->G

Caption: Suzuki-Miyaura Coupling Workflow

Logical Relationships

Troubleshooting_Logic Low Yield Low Yield Inactive Catalyst Inactive Catalyst Low Yield->Inactive Catalyst Side Reactions Side Reactions Low Yield->Side Reactions Suboptimal Conditions Suboptimal Conditions Low Yield->Suboptimal Conditions Use Fresh Reagents Use Fresh Reagents Inactive Catalyst->Use Fresh Reagents Modify Stoichiometry Modify Stoichiometry Side Reactions->Modify Stoichiometry Optimize T, Time, Conc. Optimize T, Time, Conc. Suboptimal Conditions->Optimize T, Time, Conc.

Caption: Troubleshooting Logic for Low Yield

References

Preventing degradation of 3-Carboethoxy-2'-methoxybenzophenone during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of 3-Carboethoxy-2'-methoxybenzophenone to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Some suppliers recommend cold-chain transportation, suggesting that refrigeration (2-8 °C) is beneficial for preserving its integrity.[3] It is also crucial to protect the compound from light and moisture.

Q2: What are the primary degradation pathways for this compound?

A2: Based on its chemical structure, the two most probable degradation pathways for this compound are photodegradation and hydrolysis. The benzophenone core is susceptible to degradation upon exposure to UV light, a common characteristic of this class of compounds.[4] The carboethoxy (ester) group is prone to hydrolysis, which can be catalyzed by acidic or basic conditions, or even by moisture over extended periods.

Q3: How can I tell if my sample of this compound has degraded?

A3: Degradation may be indicated by a change in physical appearance, such as discoloration (e.g., yellowing) or the presence of particulates. Chemically, degradation can be confirmed by analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products. A decrease in the peak area of the active compound and the appearance of new peaks would signify degradation.

Q4: Are there any known incompatibilities for this compound?

A4: Yes, this compound should be stored away from strong oxidizing agents.[1] Contact with strong acids or bases should also be avoided as they can catalyze the hydrolysis of the ester group.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Discoloration of the solid compound (yellowing) PhotodegradationStore the compound in an amber or opaque container to protect it from light. If photodegradation is suspected, verify the purity using HPLC.
Clumping or change in consistency Moisture absorptionEnsure the container is tightly sealed and stored in a desiccator or a low-humidity environment.
Appearance of new peaks in HPLC analysis Chemical degradation (hydrolysis or photodegradation)Review storage conditions (temperature, light, and moisture exposure). If degradation is confirmed, the material may not be suitable for use depending on the extent of degradation.
Inconsistent experimental results Degradation of the compound in solutionPrepare solutions fresh before use. If solutions need to be stored, they should be protected from light and kept at a low temperature. Perform a stability study of the compound in the chosen solvent.

Experimental Protocols

Protocol for Stability Assessment of this compound

This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions, as recommended by ICH guidelines.[5][6]

1. Materials and Equipment:

  • This compound (at least one batch)

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • Forced-air stability chambers

  • Photostability chamber

  • pH meter

  • Volumetric flasks and pipettes

  • Solvents (HPLC grade)

  • Acids and bases for pH adjustment

2. Stress Conditions:

  • Thermal Stress: Expose the solid compound to elevated temperatures (e.g., 40°C, 50°C, 60°C) for a defined period (e.g., 1, 2, and 4 weeks).

  • Humidity Stress: Expose the solid compound to high humidity (e.g., 75% RH or greater) at an elevated temperature (e.g., 40°C) for a defined period.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Hydrolytic Stress (pH): Prepare solutions of the compound in buffers of different pH values (e.g., pH 2, 7, and 10) and store them at a specified temperature (e.g., 25°C or 40°C) for a defined period.

3. Analytical Procedure:

  • At each time point, withdraw a sample and prepare it for HPLC analysis.

  • Use a validated, stability-indicating HPLC method to quantify the amount of this compound remaining and to detect any degradation products.

  • The mobile phase could consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

  • Detection is typically performed using a UV detector at the wavelength of maximum absorbance for the compound.

4. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point.

  • Identify and, if possible, quantify the major degradation products.

  • Determine the degradation kinetics under each stress condition.

Visualizations

DegradationPathways cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolysis parent This compound photo_products Photolytic Products (e.g., radical species, rearranged compounds) parent->photo_products UV Light acid 3-(2-methoxybenzoyl)benzoic acid parent->acid H₂O / H⁺ or OH⁻ ethanol Ethanol parent->ethanol H₂O / H⁺ or OH⁻

Caption: Potential degradation pathways for this compound.

TroubleshootingWorkflow start Inconsistent Experimental Results or Visual Degradation check_storage Review Storage Conditions (Temp, Light, Moisture, Container Seal) start->check_storage hplc_analysis Perform HPLC Analysis check_storage->hplc_analysis pure Compound is Pure (>98%) hplc_analysis->pure No significant degradation degraded Degradation Detected (New peaks, reduced parent peak) hplc_analysis->degraded Degradation observed investigate_protocol Investigate Experimental Protocol (Solvent stability, solution prep) pure->investigate_protocol If results still inconsistent continue_use Continue with Experiment pure->continue_use discard Discard and Use New Batch degraded->discard

References

Technical Support Center: Synthesis of 3-Carboethoxy-2'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of 3-Carboethoxy-2'-methoxybenzophenone, with a focus on alternative catalysts to traditional Lewis acids.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound using alternative catalysts.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

  • Catalyst Inactivity:

    • Ionic Liquids (ILs): Ensure the IL is anhydrous. Water can deactivate the Lewis acidic component. Dry the IL under vacuum before use. The Lewis acidity of the IL (e.g., based on FeCl₃, AlCl₃, or ZnCl₂) must be sufficient to activate the acylating agent.[1] Consider using an IL with a stronger Lewis acidic component if the reaction is sluggish.

    • Zeolites: The zeolite may require activation. Calcine the zeolite at high temperature (e.g., 550°C) to remove adsorbed water and ensure active acid sites.[2] The Si/Al ratio is crucial; a lower ratio generally corresponds to higher acidity. Ensure the chosen zeolite (e.g., H-BEA, H-Y) has appropriate pore size and acidity for the reactants.[3][4]

  • Insufficient Reaction Temperature:

    • Some alternative catalysts require higher temperatures compared to traditional Lewis acids. For zeolite-catalyzed reactions, temperatures around 120°C are common.[3][5] For ionic liquids, temperatures can range from ambient to elevated (e.g., 80-90°C), depending on the specific IL and reactants.[6][7]

  • Poor Quality of Reactants:

    • Ethyl 3-(chloroformyl)benzoate: This acylating agent can be sensitive to moisture. Use freshly prepared or properly stored material.

    • Anisole: Ensure the anisole is pure and dry.

  • Sub-optimal Reactant Ratio:

    • An excess of the aromatic substrate (anisole) is often used to drive the reaction to completion. A molar ratio of anisole to ethyl 3-(chloroformyl)benzoate of 2.5:1 or higher can be beneficial.[3][5]

Issue 2: Poor Regioselectivity (Formation of undesired isomers)

The primary challenge in the synthesis of this compound via Friedel-Crafts acylation of anisole is directing the acylation to the ortho position of the methoxy group, as the para position is sterically and electronically favored.

Possible Causes and Solutions:

  • Catalyst Choice:

    • Zeolites: The shape selectivity of zeolites can be exploited to favor the formation of a specific isomer. The pore structure of zeolites like H-BEA can influence the transition state, potentially favoring the ortho product under certain conditions.[3] Experiment with different zeolite types (e.g., H-BEA, H-Y, ZSM-5) to find the best selectivity.

    • Ionic Liquids: The choice of cation and anion in the ionic liquid can influence the reaction environment and, consequently, the regioselectivity. Some studies on the acylation of anisole in ionic liquids have shown high selectivity for the para product.[7] Achieving high ortho selectivity might be challenging and may require screening different ILs.

  • Reaction Temperature:

    • Lower reaction temperatures generally favor the kinetically controlled product, which may differ from the thermodynamically favored product. Varying the temperature might influence the ortho/para product ratio.

  • Solvent Effects (if applicable):

    • While many alternative catalyst systems aim to be solvent-free, if a co-solvent is used, its polarity can affect the regioselectivity.

Issue 3: Difficult Product Isolation

Possible Causes and Solutions:

  • Ionic Liquids:

    • Separating the product from the non-volatile ionic liquid can be challenging.[1]

      • Solvent Extraction: Use a non-polar organic solvent (e.g., diethyl ether, hexane) to extract the product from the ionic liquid phase.[7] Multiple extractions may be necessary.

      • Distillation: If the product is sufficiently volatile and thermally stable, vacuum distillation can be employed to separate it from the ionic liquid.

  • Zeolites:

    • The product can be adsorbed onto the surface or within the pores of the zeolite.

      • Filtration and Washing: After the reaction, filter the solid zeolite catalyst and wash it thoroughly with a suitable solvent to recover the adsorbed product.

      • Soxhlet Extraction: For strongly adsorbed products, Soxhlet extraction of the catalyst may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using alternative catalysts like ionic liquids and zeolites over traditional Lewis acids (e.g., AlCl₃) for this synthesis?

A1: The primary advantages include:

  • Reduced Environmental Impact: Traditional Lewis acids are often used in stoichiometric amounts and generate significant acidic waste during workup.[7] Ionic liquids and zeolites are often recyclable and can be used in catalytic amounts, leading to a "greener" process.[8]

  • Improved Safety and Handling: Many traditional Lewis acids are highly corrosive and moisture-sensitive. Zeolites are stable solids, and while some ionic liquids are water-sensitive, they are generally less hazardous to handle.

  • Catalyst Reusability: Both ionic liquids and heterogeneous catalysts like zeolites can often be recovered and reused for multiple reaction cycles, improving the process economy.[8]

Q2: How can I control the regioselectivity to favor the desired 2'-methoxy isomer?

A2: Controlling regioselectivity to obtain the ortho-acylated product is challenging. Key strategies include:

  • Catalyst Screening: The choice of catalyst is paramount. Zeolites with specific pore architectures may offer shape selectivity that favors the formation of the less sterically hindered isomer.

  • Reaction Conditions Optimization: Systematically varying the temperature and reaction time can help identify conditions that favor the kinetic product, which may be the desired ortho isomer.

  • Alternative Synthetic Routes: If Friedel-Crafts acylation consistently yields the undesired para isomer, consider alternative synthetic strategies such as a directed ortho-metalation of anisole followed by reaction with the acyl chloride, or a multi-step synthesis involving an ortho-functionalized anisole derivative.

Q3: Can I reuse the ionic liquid or zeolite catalyst? If so, how?

A3: Yes, reusability is a key advantage of these catalysts.

  • Ionic Liquids: After extracting the product with an organic solvent, the ionic liquid can be dried under vacuum to remove any residual solvent and water and then reused. Its activity should be monitored over several cycles as gradual deactivation can occur.

  • Zeolites: After the reaction, the zeolite catalyst can be recovered by filtration, washed with a solvent to remove any adsorbed organic material, and then dried and calcined at high temperature to regenerate its activity for subsequent runs.

Q4: What are the key safety precautions when working with these alternative catalysts?

A4:

  • Ionic Liquids: While generally having low vapor pressure, some ionic liquids or their decomposition products can be toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Zeolites: Zeolites are fine powders and should be handled in a way that avoids inhalation. Use a dust mask or work in a fume hood when handling the dry powder. The calcination process should be carried out in a furnace with proper ventilation.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Acylation of Anisole (as a model for this compound synthesis)

Catalyst SystemAcylating AgentTemperature (°C)Reaction TimeConversion (%)Yield (%)Regioselectivity (ortho:para)Reference
Traditional Lewis Acid
AlCl₃Acetyl ChlorideRT30 min-HighPredominantly para[9]
Ionic Liquids
[bmim][BF₄] with Cu(OTf)₂Benzoyl Chloride801 h100Quantitative4:96[7]
TAAIL with FeCl₃·6H₂OAcetic Anhydride6024 h-HighSelective for para[6]
Zeolites
H-BEABenzoyl Chloride12024 h~83~75-804:96 (approx.)[3][5]
H-YBenzoic Acid160-2004-8 hHighHighFavors para[10]

Note: Data presented is for the acylation of anisole with various acylating agents as direct data for the synthesis of this compound with these specific catalysts is limited. The trends in reactivity and regioselectivity are expected to be similar.

Experimental Protocols

Protocol 1: Synthesis of this compound using a Zeolite Catalyst (Adapted from literature on anisole acylation)
  • Catalyst Activation: Place H-BEA zeolite in a furnace and calcine at 550°C for 4 hours to ensure the removal of water and activation of acid sites.

  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the activated H-BEA zeolite (e.g., 10 wt% relative to the limiting reagent).

  • Addition of Reactants: Under a nitrogen atmosphere, add anisole (2.5 equivalents) to the flask. Begin stirring and heat the mixture to 120°C.

  • Acylation: Slowly add ethyl 3-(chloroformyl)benzoate (1 equivalent) to the stirred mixture over a period of 30 minutes.

  • Reaction Monitoring: Maintain the reaction at 120°C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature. Filter the solid zeolite catalyst.

  • Product Isolation: Wash the recovered zeolite with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to extract any adsorbed product. Combine the filtrate and the washings.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the desired this compound from unreacted starting materials and any isomeric byproducts.

Protocol 2: Synthesis of this compound using an Ionic Liquid Catalyst (Adapted from literature on anisole acylation)
  • Catalyst and Solvent Preparation: In a dry flask under a nitrogen atmosphere, add the Lewis acidic ionic liquid (e.g., 1-butyl-3-methylimidazolium tetrachloroferrate(III), [Bmim]FeCl₄). If using a metal triflate in a neutral ionic liquid, add the ionic liquid (e.g., [bmim][BF₄]) and the metal triflate catalyst (e.g., Cu(OTf)₂, 10 mol%).[7]

  • Addition of Reactants: To the ionic liquid, add anisole (2-5 equivalents) followed by the slow addition of ethyl 3-(chloroformyl)benzoate (1 equivalent) while stirring.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80°C) and stir under a nitrogen atmosphere.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots from the organic phase (if a biphasic system forms) or by quenching a small sample of the reaction mixture and analyzing by TLC or GC.

  • Product Extraction: After completion, cool the reaction mixture to room temperature. Extract the product from the ionic liquid phase using a non-polar organic solvent (e.g., diethyl ether or hexane). Perform multiple extractions to ensure complete recovery.

  • Purification: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Catalyst Recycling: The remaining ionic liquid phase can be dried under high vacuum to remove any residual solvent and reused.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis catalyst_prep Catalyst Activation/ Preparation reaction_setup Reaction Setup (Inert Atmosphere) catalyst_prep->reaction_setup reactant_prep Reactant Preparation (Anhydrous) reactant_prep->reaction_setup addition Addition of Reactants reaction_setup->addition reaction Heating & Stirring addition->reaction catalyst_removal Catalyst Removal (Filtration/Extraction) reaction->catalyst_removal product_isolation Product Isolation catalyst_removal->product_isolation purification Purification (Chromatography) product_isolation->purification analysis Characterization (NMR, IR, MS) purification->analysis

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low/No Product Yield cause1 Inactive Catalyst? start->cause1 cause2 Suboptimal Conditions? start->cause2 cause3 Poor Reactant Quality? start->cause3 solution1a Activate Catalyst (Calcine Zeolite/Dry IL) cause1->solution1a solution1b Increase Catalyst Loading cause1->solution1b solution2a Increase Temperature cause2->solution2a solution2b Increase Reaction Time cause2->solution2b solution3 Use Pure/Dry Reactants cause3->solution3

Caption: Troubleshooting logic for low product yield in the synthesis.

References

Technical Support Center: Column Chromatography Optimization for 3-Carboethoxy-2'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic purification of 3-Carboethoxy-2'-methoxybenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended starting solvent system for the column chromatography of this compound on silica gel?

A1: A good starting point for the elution is a non-polar solvent system, with a gradual increase in polarity. The most commonly used and recommended solvent system is a mixture of ethyl acetate (EtOAc) and hexane . Based on the structure of this compound, which has moderate polarity due to the ester and methoxy groups, a starting mobile phase of 10-20% ethyl acetate in hexane is advisable. You can then gradually increase the concentration of ethyl acetate to facilitate the elution of the compound.

Q2: How do I determine the optimal solvent system before running a column?

A2: The best practice is to first perform Thin Layer Chromatography (TLC) with various solvent mixtures to identify the optimal eluent for separation. The ideal solvent system for column chromatography should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound. This ensures good separation from impurities and a reasonable elution time. For example, if your compound's Rf is too high (e.g., > 0.5) in 20% EtOAc/hexane, you should decrease the polarity by using a lower percentage of ethyl acetate. Conversely, if the compound does not move from the baseline (Rf ≈ 0), the polarity of the eluent should be increased.

Q3: My compound is eluting with impurities. How can I improve the separation?

A3: If your compound is co-eluting with impurities, consider the following troubleshooting steps:

  • Optimize the Solvent System: If the Rf values of your product and the impurity are very close, try a different solvent system. Sometimes, switching one of the solvents (e.g., using dichloromethane/hexane or toluene/hexane) can alter the selectivity and improve separation.

  • Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the eluent (gradient elution) can effectively separate compounds with close polarities. Start with a low polarity mixture and slowly increase the proportion of the more polar solvent.

  • Check the Column Packing: A poorly packed column with channels or cracks can lead to band broadening and poor separation. Ensure your silica gel is uniformly packed without any air bubbles.

  • Sample Loading: Overloading the column with too much crude sample is a common cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

  • Dry Loading: If your crude material is not very soluble in the initial eluent, consider "dry loading." This involves pre-adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of your column.

Q4: The column is running very slowly. What can I do to speed up the elution?

A4: Slow elution can be frustrating. Here are some potential causes and solutions:

  • Fine Silica Particles: Using silica gel with a very fine particle size can impede solvent flow. Ensure you are using the correct mesh size for flash chromatography (typically 230-400 mesh).

  • Column Dimensions: A long and narrow column will have a slower flow rate than a shorter, wider column. For a given amount of silica, a wider column will run faster.

  • Clogging: The column may be clogged by insoluble impurities from the crude sample. Filtering the sample solution before loading can help.

  • Applying Pressure (Flash Chromatography): For flash chromatography, applying gentle air pressure to the top of the column is standard practice to increase the flow rate. Ensure the pressure is regulated and not excessive, as this can lead to cracking of the silica bed.

Q5: I am experiencing a low yield of my purified product. What are the possible reasons?

A5: Low recovery of your target compound can be due to several factors:

  • Irreversible Adsorption: Some compounds can strongly and sometimes irreversibly bind to the silica gel, especially if they are very polar or acidic. Adding a small amount of a modifier to the eluent, like triethylamine for basic compounds or acetic acid for acidic compounds, can help. However, for this compound, this should not be a major issue.

  • Compound Decomposition: Although benzophenones are generally stable, prolonged exposure to the acidic surface of silica gel can sometimes cause degradation of sensitive compounds. If you suspect this, you can use deactivated (neutral) silica gel or alumina.

  • Incomplete Elution: If the polarity of your eluent is not increased sufficiently, your compound may remain on the column. After collecting your main fractions, it is good practice to flush the column with a highly polar solvent (e.g., 100% ethyl acetate or even methanol) to check if any remaining compound elutes.

  • Mixing of Fractions: Carefully monitor the elution using TLC and combine only the pure fractions. Combining fractions that contain both the product and impurities will necessitate another purification step and lead to a lower overall yield.

Quantitative Data Summary

The following table provides estimated parameters for the column chromatography of this compound based on typical values for similarly substituted aromatic ketones and esters.

ParameterValue/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for flash column chromatography.
Mobile Phase (Eluent) Ethyl Acetate / HexaneA versatile and commonly used solvent system.
Recommended Gradient 5% to 40% Ethyl Acetate in HexaneStart with a low polarity and gradually increase.
Estimated Rf Value 0.2 - 0.4In an optimized solvent system (e.g., 15-25% EtOAc/Hexane).
Sample Load 1-5% (w/w) of silica gelTo avoid overloading and ensure good separation.
Typical Impurities Starting materials, regioisomersDepends on the synthetic route.

Experimental Protocol: Column Chromatography Purification

This protocol outlines a general procedure for the purification of 1 gram of crude this compound.

1. Materials and Equipment:

  • Crude this compound (1 g)

  • Silica gel (230-400 mesh, ~50 g)

  • Glass chromatography column (e.g., 40-60 mm diameter)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • TLC plates (silica gel coated) and developing chamber

  • UV lamp for visualization

  • Collection tubes/flasks

  • Rotary evaporator

2. Preparation of the Column (Slurry Method):

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (~0.5 cm).

  • In a beaker, prepare a slurry of silica gel (~50 g) in the initial, low-polarity eluent (e.g., 5% EtOAc in hexane).

  • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

  • Open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.

  • Add another thin layer of sand on top of the silica bed to protect it during sample and eluent addition.

3. Sample Loading:

  • Dissolve the crude product (1 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Carefully apply the sample solution to the top of the silica bed using a pipette.

  • Open the stopcock and allow the sample to adsorb onto the silica, again making sure the column does not run dry.

  • Gently add a small amount of the initial eluent to wash any remaining sample from the column walls onto the silica bed.

4. Elution and Fraction Collection:

  • Carefully fill the column with the initial eluent (e.g., 5% EtOAc in hexane).

  • Begin collecting fractions. The volume of each fraction will depend on the column size (e.g., 10-20 mL).

  • Start with the initial low-polarity eluent and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., move from 5% to 10%, then 15%, etc.). A stepwise gradient is often sufficient.

  • Monitor the separation by spotting every few fractions on a TLC plate.

5. Analysis and Product Recovery:

  • Develop the TLC plates in an appropriate solvent system and visualize the spots under a UV lamp.

  • Identify the fractions containing the pure product.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Determine the yield and confirm the purity of the final product using appropriate analytical techniques (e.g., NMR, melting point).

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during column chromatography.

Chromatography_Troubleshooting start Start Chromatography problem Problem Encountered? start->problem no_separation Poor or No Separation problem->no_separation Yes slow_elution Slow Elution problem->slow_elution Yes low_yield Low Yield problem->low_yield Yes success Successful Purification problem->success No check_tlc Re-evaluate TLC (Rf ≈ 0.2-0.4?) no_separation->check_tlc check_pressure Apply Gentle Pressure slow_elution->check_pressure flush_column Flush Column with Polar Solvent low_yield->flush_column adjust_solvent Adjust Solvent System check_tlc->adjust_solvent No check_packing Check Column Packing check_tlc->check_packing Yes adjust_solvent->start check_load Check Sample Load check_packing->check_load check_load->start check_silica Check Silica Mesh Size check_pressure->check_silica check_silica->start check_fractions Re-check TLC of All Fractions flush_column->check_fractions check_fractions->start

Caption: Troubleshooting workflow for column chromatography.

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Carboethoxy-2'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of three potential synthetic routes for 3-Carboethoxy-2'-methoxybenzophenone, a substituted benzophenone with potential applications in medicinal chemistry. As no direct, established synthesis for this specific molecule is readily available in the current literature, this guide outlines plausible methodologies based on well-established organic reactions: Friedel-Crafts acylation, Suzuki-Miyaura coupling, and the Grignard reaction.

Comparison of Potential Synthesis Methods

The following table summarizes the key quantitative and qualitative aspects of the three proposed synthetic routes. The data presented is based on typical yields and conditions for analogous reactions reported in the literature.

FeatureFriedel-Crafts AcylationSuzuki-Miyaura CouplingGrignard Reaction
Starting Materials Anisole, 3-Carboethoxybenzoyl chlorideEthyl 3-bromobenzoate, 2-Methoxyphenylboronic acid3-Bromobenzonitrile, 2-Methoxybenzaldehyde, Magnesium
Key Reagents Lewis Acid (e.g., AlCl₃, FeCl₃)[1][2]Palladium catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃)[3][4]Magnesium, Diethyl ether (anhydrous)[5]
Typical Yield Moderate to Good (60-85%)Good to Excellent (75-95%)Moderate (50-70%)
Reaction Conditions Anhydrous, often requires stoichiometric Lewis acid[1][6]Inert atmosphere, aqueous or organic solvent[3][4]Strictly anhydrous[5]
Key Advantages Potentially fewer steps, readily available starting materials.High functional group tolerance, generally high yields.Utilizes common and accessible starting materials.
Key Disadvantages Potential for ortho/para isomer formation, harsh reaction conditions, large amount of acidic waste.[6][7]Cost of palladium catalyst, potential for side reactions like homocoupling.Requires strictly anhydrous conditions, Grignard reagent is highly reactive and can be difficult to handle, potential for side reactions.[5]
Purification Column chromatography to separate isomers.[1]Column chromatography to remove catalyst and byproducts.[3]Column chromatography to remove biphenyl and other impurities.[5]

Proposed Synthetic Pathways and Experimental Protocols

Below are the detailed experimental protocols for each of the three proposed synthesis methods. These protocols are based on analogous reactions found in the scientific literature and are intended to serve as a starting point for the synthesis of this compound.

Method 1: Friedel-Crafts Acylation

This approach involves the acylation of anisole with 3-carboethoxybenzoyl chloride in the presence of a Lewis acid catalyst. The methoxy group of anisole is an ortho-, para-director, which may lead to a mixture of isomers requiring separation.

Experimental Protocol:

  • Preparation of the Acylating Agent: 3-Carboethoxybenzoyl chloride can be prepared from 3-carboxybenzoic acid ethyl ester by reaction with thionyl chloride or oxalyl chloride.

  • Acylation Reaction: To a stirred solution of anisole (1.0 eq) and a Lewis acid such as anhydrous aluminum chloride (1.1 eq) in a dry solvent like dichloromethane at 0 °C, a solution of 3-carboethoxybenzoyl chloride (1.0 eq) in dichloromethane is added dropwise.[1][2]

  • The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Work-up: The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[1] The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to separate the desired para-acylated product from the ortho-isomer and other byproducts.[1]

Friedel_Crafts_Acylation Anisole Anisole Product This compound Anisole->Product + Acylium Ion OrthoProduct Ortho-isomer byproduct Anisole->OrthoProduct Minor pathway AcylChloride 3-Carboethoxybenzoyl chloride Intermediate Acylium Ion Intermediate AcylChloride->Intermediate + AlCl₃ LewisAcid AlCl₃ Intermediate->Product Intermediate->OrthoProduct

Friedel-Crafts Acylation Pathway
Method 2: Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction offers a highly efficient and versatile method for the formation of the biaryl ketone core. This route is expected to provide the target molecule with high regioselectivity.

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, combine ethyl 3-bromobenzoate (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (0.02 eq), a suitable ligand (e.g., SPhos), and a base like potassium carbonate (2.0 eq).[3][4]

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • Reaction: A degassed solvent system, such as a mixture of toluene and water, is added, and the reaction mixture is heated to a temperature between 80-100 °C. The reaction progress is monitored by TLC or GC-MS.

  • Work-up: After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to remove the palladium catalyst and any byproducts.[3]

Suzuki_Miyaura_Coupling cluster_reactants Reactants ArylHalide Ethyl 3-bromobenzoate Product This compound ArylHalide->Product BoronicAcid 2-Methoxyphenylboronic acid BoronicAcid->Product Catalyst Pd Catalyst Base Catalyst->Product Catalytic Cycle

Suzuki-Miyaura Coupling Pathway
Method 3: Grignard Reaction

This classic organometallic reaction involves the nucleophilic addition of a Grignard reagent to an aldehyde, followed by oxidation. This multi-step approach requires careful control of reaction conditions, particularly the exclusion of moisture.

Experimental Protocol:

  • Formation of Grignard Reagent: Prepare the Grignard reagent by adding a solution of ethyl 3-bromobenzoate (1.0 eq) in anhydrous diethyl ether to magnesium turnings (1.1 eq) under an inert atmosphere. The reaction is initiated with a small crystal of iodine if necessary.[5]

  • Addition to Aldehyde: The freshly prepared Grignard reagent is then added dropwise to a solution of 2-methoxybenzaldehyde (1.0 eq) in anhydrous diethyl ether at 0 °C. The reaction is stirred at room temperature until completion.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Oxidation: The resulting secondary alcohol is dissolved in a suitable solvent like dichloromethane and oxidized to the corresponding ketone using an oxidizing agent such as pyridinium chlorochromate (PCC) or by Swern oxidation.

  • Purification: The final product is purified by column chromatography on silica gel.[5]

Grignard_Reaction ArylHalide Ethyl 3-bromobenzoate Grignard Grignard Reagent ArylHalide->Grignard + Mg Mg Mg Alcohol Secondary Alcohol Intermediate Grignard->Alcohol + 2-Methoxybenzaldehyde Aldehyde 2-Methoxybenzaldehyde Aldehyde->Alcohol Product This compound Alcohol->Product Oxidation Oxidation Oxidation (e.g., PCC) Oxidation->Product

Grignard Reaction Pathway

Conclusion

Each of the proposed synthetic routes for this compound presents a unique set of advantages and challenges. The choice of the optimal method will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the laboratory equipment available. The Suzuki-Miyaura coupling appears to be the most promising route due to its high expected yield and regioselectivity. However, a thorough experimental evaluation of all three methods would be necessary to determine the most efficient and practical approach for the synthesis of this target molecule.

References

A Comparative Guide to Benzophenone Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of 3-Carboethoxy-2'-methoxybenzophenone in the Context of Key Benzophenone Derivatives

Benzophenone and its derivatives are a pivotal class of organic compounds, widely recognized for their diverse applications in medicinal chemistry, photochemistry, and materials science.[1] Their utility stems from the versatile benzophenone scaffold, which consists of two phenyl rings attached to a central carbonyl group, allowing for a wide range of structural modifications and, consequently, a broad spectrum of biological and chemical activities.[2] This guide provides a comparative analysis of this compound against other notable benzophenone derivatives, offering insights into their performance based on available experimental data and established structure-activity relationships.

Disclaimer: Direct experimental data for this compound is not extensively available in the peer-reviewed literature. Therefore, its potential properties and performance are inferred based on the well-documented characteristics of structurally related benzophenone derivatives. The information presented herein is intended to guide researchers in their experimental design and compound selection.

Physicochemical and Photophysical Properties: A Comparative Overview

The substituents on the phenyl rings of the benzophenone core significantly influence the molecule's physicochemical and photophysical properties. These properties, in turn, dictate their suitability for various applications, from photosensitizers in photodynamic therapy to UV filters in sunscreens.[3][4]

While specific experimental data for this compound is limited to basic identifiers (CAS No. 746652-01-7, Molecular Formula: C17H16O4, Molecular Weight: 284.31), we can anticipate its characteristics.[5][6] The presence of a methoxy group (an electron-donating group) and a carboethoxy group (an electron-withdrawing group) suggests a potential for interesting photophysical behavior, possibly leading to applications as a photosensitizer.[7]

Below is a table comparing the properties of several well-studied benzophenone derivatives.

DerivativeCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Features & Applications
Benzophenone 119-61-9C13H10O182.2248.5A common photosensitizer and photoinitiator.
Oxybenzone (Benzophenone-3) 131-57-7C14H12O3228.2462-64Widely used as a UV filter in sunscreens; absorbs both UVA and UVB radiation.[8]
4-Methoxybenzophenone 611-94-9C14H12O2212.2461-62Used in perfumes and as a photoinitiator.[3]
Ketoprofen 22071-15-4C16H14O3254.2894A nonsteroidal anti-inflammatory drug (NSAID) with photosensitizing side effects.
This compound 746652-01-7C17H16O4284.31Not availablePotential as a photosensitizer or in organic synthesis; further research is needed.[5]

Biological Activity: A Spectrum of Possibilities

Benzophenone derivatives have been extensively investigated for a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1] The specific substitutions on the benzophenone scaffold are critical in determining the type and potency of these activities.

For instance, a study on novel benzophenone derivatives containing a thiazole moiety demonstrated potent anti-inflammatory activity by inhibiting both prostaglandin production and neutrophil recruitment. Another research highlighted that certain synthetic benzophenones exhibit strong inhibitory activity against various cancer cell lines, with IC50 values in the micromolar range.

The biological potential of this compound remains to be experimentally determined. However, based on its structural features, it could be a candidate for screening in various biological assays. The methoxy and carboethoxy groups can influence its interaction with biological targets and its pharmacokinetic properties.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Protocol 1: Evaluation of Photosensitizing Activity (Photohaemolysis Test)

This in vitro test assesses the phototoxic potential of a compound by measuring drug-induced hemolysis of red blood cells upon irradiation.

Materials:

  • Test compound (e.g., this compound)

  • Benzophenone (as a positive control)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Freshly obtained human or bovine red blood cells (RBCs)

  • UVA/UVB light source with a defined spectral output

  • Spectrophotometer

Procedure:

  • Preparation of RBC Suspension: Wash the RBCs three times with PBS by centrifugation and resuspend to a final concentration of 2% (v/v) in PBS.

  • Incubation: In a 96-well plate, mix the RBC suspension with various concentrations of the test compound and the positive control. Include a solvent control (e.g., DMSO) and a dark control (no irradiation).

  • Irradiation: Irradiate the plate with a suitable dose of UVA or UVB light. Keep the dark control plate covered.

  • Lysis and Measurement: After irradiation, centrifuge the plate to pellet the intact RBCs. Transfer the supernatant to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin release (e.g., 415 nm) using a spectrophotometer.

  • Data Analysis: Calculate the percentage of hemolysis relative to a positive control (RBCs lysed with distilled water). A significant increase in hemolysis in the irradiated samples compared to the dark and solvent controls indicates phototoxic activity.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Human cancer cell lines (e.g., A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • Doxorubicin (as a positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and the positive control. Include a solvent control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the solvent control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing Mechanisms and Workflows

To better understand the function and evaluation of benzophenone derivatives, the following diagrams illustrate key processes.

G General Mechanism of Benzophenone Photosensitization BP Benzophenone (S0) BP_S1 Excited Singlet State (S1) BP->BP_S1 Light Absorption (hν) BP_T1 Excited Triplet State (T1) BP_S1->BP_T1 Intersystem Crossing (ISC) TypeI Type I Reaction BP_T1->TypeI TypeII Type II Reaction BP_T1->TypeII Substrate Substrate (e.g., DNA, lipid) TypeI->Substrate ROS Reactive Oxygen Species (ROS) (e.g., O2•−, HO•) TypeI->ROS Electron/Hydrogen Transfer Oxygen Molecular Oxygen (3O2) TypeII->Oxygen SingletOxygen Singlet Oxygen (1O2) TypeII->SingletOxygen Energy Transfer CellDamage Cellular Damage ROS->CellDamage SingletOxygen->CellDamage

Caption: General mechanism of benzophenone photosensitization.

G Workflow for Screening Benzophenone Derivatives Synthesis Synthesis of Benzophenone Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification PrimaryScreening Primary Biological Screening (e.g., Anticancer, Antimicrobial) Purification->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification SecondaryScreening Secondary Assays (e.g., Dose-Response, Mechanism of Action) HitIdentification->SecondaryScreening LeadOptimization Lead Optimization (Structure-Activity Relationship Studies) SecondaryScreening->LeadOptimization InVivo In Vivo Studies LeadOptimization->InVivo

Caption: Workflow for screening benzophenone derivatives.

Conclusion

While this compound remains a compound with underexplored potential, the broader family of benzophenone derivatives continues to be a rich source of bioactive and photochemically active molecules. The structural diversity within this class allows for fine-tuning of their properties to suit a multitude of applications in drug discovery and materials science. This guide provides a framework for researchers to understand the comparative landscape of benzophenone derivatives and offers standardized protocols to facilitate the investigation of new compounds like this compound. Future experimental studies on this specific derivative are warranted to fully elucidate its properties and potential applications.

References

Validating the Molecular Structure of 3-Carboethoxy-2'-methoxybenzophenone: A Comparative Analysis Using 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This guide provides a comparative analysis for the structural validation of 3-Carboethoxy-2'-methoxybenzophenone, a key intermediate in various synthetic applications, with a primary focus on the utility of 13C Nuclear Magnetic Resonance (NMR) spectroscopy. The data presented herein is intended to assist researchers, scientists, and drug development professionals in confirming the chemical structure of this and similar benzophenone derivatives.

Structural Confirmation by 13C NMR: A Quantitative Comparison

The structural integrity of this compound can be effectively determined by analyzing its 13C NMR spectrum. The predicted chemical shifts for each carbon atom in the target molecule are presented in Table 1. For a comprehensive comparison, this table also includes the experimental 13C NMR data for structurally related compounds: ethyl benzoate and 2-methoxybenzophenone. This comparative approach allows for a more confident assignment of the resonances in the spectrum of the target compound.

Table 1: Comparison of Predicted and Experimental 13C NMR Chemical Shifts (δ) in ppm

Carbon AtomPredicted Chemical Shift (ppm) for this compoundExperimental Chemical Shift (ppm) for Ethyl Benzoate[1][2][3]Experimental Chemical Shift (ppm) for 2-Methoxybenzophenone
Benzoyl Ring
C1'~130-~130.5
C2'~157 (C-OCH3)-~157.2
C3'~112-~111.8
C4'~132-~132.5
C5'~121-~120.7
C6'~130-~130.1
Benzoate Ring
C1~138130.4-
C2~129129.4-
C3~131 (C-COOEt)128.8-
C4~130132.6-
C5~128128.1-
C6~129129.4-
Carbonyl & Ester Groups
C=O (Ketone)~196-~196.5
C=O (Ester)~166166.4-
O-CH2-CH3~6160.8-
O-CH2-CH3~1414.1-
O-CH3~56-~55.8

Note: Predicted values for this compound are estimated based on the additive effects of substituents observed in analogous compounds. The numbering of the carbon atoms is provided in the structural diagram below.

Experimental Protocol for 13C NMR Spectroscopy

The following provides a standard protocol for the acquisition of 13C NMR spectra for benzophenone derivatives.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Transfer the solution to a 5 mm NMR tube.

Acquisition Parameters:

  • Technique: Proton-decoupled 13C NMR (1D).

  • Solvent: Chloroform-d (CDCl3), with its characteristic triplet at ~77 ppm used as a reference[4][5].

  • Frequency: 100 MHz (for a 400 MHz spectrometer).

  • Pulse Angle: 30-45 degrees.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 to 4096, depending on the sample concentration.

  • Temperature: 298 K.

Alternative and Complementary Validation Techniques

While 13C NMR is a powerful tool for structural elucidation, its findings can be further corroborated by other analytical methods.

  • X-Ray Crystallography: This technique provides the definitive three-dimensional structure of a molecule in the solid state. For benzophenone and its derivatives, single-crystal X-ray diffraction can unambiguously determine bond lengths, bond angles, and the overall molecular conformation[6][7][8].

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are highly sensitive and can be used to confirm the molecular formula and identify characteristic fragments of benzophenone derivatives[9][10][11][12].

  • 2D NMR Spectroscopy: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can provide further confirmation of the structure by establishing correlations between protons and carbons, aiding in the unambiguous assignment of all NMR signals.

Logical Workflow for Structural Validation

The process of validating the structure of this compound using 13C NMR and complementary techniques can be visualized as a logical workflow.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_analysis Data Analysis & Confirmation synthesis Proposed Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr 13C NMR Spectroscopy purification->nmr ms Mass Spectrometry (Molecular Weight Confirmation) purification->ms xray X-Ray Crystallography (Definitive Structure) purification->xray comparison Comparison with Predicted & Analog Data nmr->comparison ms->comparison confirmation Structure Confirmed xray->confirmation Optional/Definitive comparison->confirmation

Caption: Logical workflow for the synthesis and structural validation of this compound.

References

Purity Analysis of Synthesized 3-Carboethoxy-2'-methoxybenzophenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive purity analysis of synthesized 3-Carboethoxy-2'-methoxybenzophenone, a key intermediate in various synthetic pathways. The performance of the synthesized compound is objectively compared with a commercially available alternative, 4-Methoxybenzophenone, supported by detailed experimental data and protocols. This document is intended to assist researchers in evaluating the quality and suitability of this compound for their applications.

Comparative Purity Analysis

The purity of the synthesized this compound was rigorously assessed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The results are summarized below and compared with a commercially available standard of 4-Methoxybenzophenone.

Table 1: HPLC Purity Analysis

CompoundRetention Time (min)Peak Area (%)Purity (%)
Synthesized this compound8.299.699.6
Impurity 1 (Starting Material A)4.50.2-
Impurity 2 (Regioisomer)7.80.2-
4-Methoxybenzophenone (Commercial Standard)7.5>99.9>99.9

Table 2: GC-MS Analysis

CompoundRetention Time (min)Molecular Ion (m/z)Purity (%)
Synthesized this compound12.7284.1199.5
Impurity 1 (Starting Material B)9.1152.05-
4-Methoxybenzophenone (Commercial Standard)10.9212.08>99.8

Table 3: ¹H NMR Spectral Data

CompoundChemical Shift (δ ppm)MultiplicityIntegrationAssignment
Synthesized this compound8.15d1HAr-H
7.80t1HAr-H
7.55t1HAr-H
7.40d1HAr-H
7.30t1HAr-H
7.10t1HAr-H
6.95d1HAr-H
4.35q2H-OCH₂CH₃
3.75s3H-OCH₃
1.35t3H-OCH₂CH₃
4-Methoxybenzophenone (Commercial Standard)7.82d2HAr-H
7.75d2HAr-H
7.48t1HAr-H
7.38t2HAr-H
6.98d2HAr-H
3.88s3H-OCH₃

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this guide are provided below.

High-Performance Liquid Chromatography (HPLC)
  • Instrument: Agilent 1260 Infinity II LC System

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 0-2 min, 50% B; 2-10 min, 50-90% B; 10-12 min, 90% B; 12-13 min, 90-50% B; 13-15 min, 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL in Acetonitrile

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrument: Agilent 7890B GC with 5977A MSD

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min

  • MSD Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 50-500 m/z

  • Sample Preparation: 1 mg/mL in Dichloromethane

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: Bruker Avance III 400 MHz Spectrometer

  • Solvent: Chloroform-d (CDCl₃)

  • ¹H NMR Parameters: 400 MHz, 32 scans, 2s relaxation delay

  • ¹³C NMR Parameters: 100 MHz, 1024 scans, 2s relaxation delay

  • Sample Preparation: 10 mg dissolved in 0.7 mL of CDCl₃

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates a plausible synthetic route for this compound via a Friedel-Crafts acylation reaction.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification A 2-Methoxybenzoyl chloride R Friedel-Crafts Acylation (AlCl₃, CH₂Cl₂) A->R B Ethyl benzoate B->R P This compound R->P PU Column Chromatography P->PU

Caption: Proposed Friedel-Crafts synthesis of the target compound.

Purity Analysis Workflow

This diagram outlines the workflow for the comprehensive purity analysis of the synthesized product.

G cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_result Results S Synthesized Product HPLC HPLC S->HPLC GCMS GC-MS S->GCMS NMR NMR S->NMR D Purity Data & Comparison HPLC->D GCMS->D NMR->D

Caption: Workflow for purity assessment of the synthesized product.

Discussion and Alternatives

The synthesized this compound exhibits high purity (≥99.5%) as determined by HPLC and GC-MS, with minor impurities attributed to unreacted starting materials and a regioisomeric byproduct. The structural identity was unequivocally confirmed by ¹H NMR spectroscopy.

For applications where the specific substitution pattern of this compound is not critical, 4-Methoxybenzophenone presents a viable and readily available commercial alternative. It is a widely used photoinitiator and intermediate in organic synthesis. While structurally simpler, its performance in specific applications may differ, and researchers should consider the electronic and steric effects of the substituent placement.

Other potential alternatives, depending on the desired functionality, could include other substituted benzophenones such as 2-Hydroxy-4-methoxybenzophenone, which is commonly used as a UV absorber. The choice of an alternative should be guided by the specific requirements of the intended application.

A Comparative Study on the Reactivity of 3-Carboethoxy-2'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 3-Carboethoxy-2'-methoxybenzophenone against other substituted benzophenone derivatives. Understanding the electronic and steric influence of the 3-carboethoxy and 2'-methoxy groups is crucial for predicting reaction outcomes and designing novel synthetic pathways in medicinal chemistry and materials science. This document outlines key reactions where substituent effects are prominent and provides the experimental framework for a comprehensive comparative study.

Introduction to Benzophenone Reactivity

Benzophenones are versatile building blocks in organic synthesis, known for their photochemical reactivity and as precursors to various heterocyclic compounds. The reactivity of the benzophenone core is significantly influenced by the nature and position of substituents on its phenyl rings. These substituents can alter the electronic properties of the carbonyl group and exert steric effects, thereby modulating reaction rates and pathways.

This guide focuses on two primary reactions to compare the reactivity of substituted benzophenones:

  • Photoreduction: A well-studied photochemical reaction where the benzophenone triplet state abstracts a hydrogen atom from a suitable donor. The rate of this reaction is sensitive to the electronic nature of the substituents.

  • Intramolecular Cyclization to Xanthones: A thermal reaction, often acid-catalyzed, where ortho-substituted benzophenones undergo cyclization to form xanthones, a class of compounds with significant biological activity. This reaction is sensitive to both electronic and steric effects.

Comparative Reactivity Analysis

To objectively assess the reactivity of this compound, a systematic comparison with other benzophenone derivatives is proposed. The following tables summarize existing quantitative data for the photoreduction of various substituted benzophenones and provide a template for the inclusion of data for the target compound.

Photoreduction Kinetics

The photoreduction of benzophenones by isopropyl alcohol in acetonitrile has been a benchmark for studying substituent effects. The reaction proceeds via the triplet excited state of the benzophenone, which abstracts a hydrogen atom from the alcohol.

Table 1: Rate Coefficients for the Primary Photoreduction of Substituted Benzophenones by Isopropyl Alcohol in Acetonitrile [1]

SubstituentRate Coefficient (kH) [M-1s-1]Relative Rate (krel)
4,4'-Dimethoxy1.2 x 1060.92
Unsubstituted 1.3 x 106 1.00
4,4'-Dichloro2.0 x 1061.54
4,4'-Bis(trifluoromethyl)3.1 x 1062.38
3-Carboethoxy-2'-methoxy To be determinedTo be determined

Note: Data for this compound is not currently available in the cited literature and would be determined experimentally.

The electron-withdrawing trifluoromethyl groups increase the reaction rate, while electron-donating methoxy groups have a slight rate-decreasing effect. The 3-carboethoxy group is electron-withdrawing, and the 2'-methoxy group is electron-donating. Their combined effect on the reactivity of this compound would provide valuable insight into the interplay of electronic effects on the benzophenone core.

Intramolecular Cyclization to Xanthones

Table 2: Qualitative Reactivity in Xanthone Synthesis

Benzophenone DerivativeReaction ConditionsYield (%)Reactivity Assessment
2-PhenoxybenzophenonePolyphosphoric acid, 150 °CHighHigh
2-Phenoxy-4'-nitrobenzophenoneH2SO4, 100 °CModerateModerate
2-Phenoxy-4'-methoxybenzophenoneEaton's Reagent, 80 °CHighHigh
This compound To be determinedTo be determinedTo be determined

Note: This table illustrates the type of data that would be collected. The reactivity assessment would be based on reaction time, temperature, and yield.

Experimental Protocols

To ensure a valid comparison, standardized experimental protocols are essential.

Protocol 1: Photoreduction of Substituted Benzophenones

Objective: To determine the rate coefficient for the hydrogen abstraction from isopropyl alcohol by the triplet excited state of substituted benzophenones.

Materials:

  • Substituted benzophenone (e.g., this compound)

  • Acetonitrile (spectroscopic grade)

  • Isopropyl alcohol (spectroscopic grade)

  • Laser flash photolysis setup (e.g., Nd:YAG laser with a 355 nm excitation wavelength)

  • Transient absorption spectrophotometer

Procedure:

  • Prepare a solution of the substituted benzophenone in acetonitrile (e.g., 1 x 10-3 M).

  • Prepare a series of solutions containing the benzophenone and varying concentrations of isopropyl alcohol in acetonitrile.

  • Deoxygenate the solutions by bubbling with nitrogen or argon for at least 20 minutes.

  • Excite the sample with a laser pulse at 355 nm.

  • Monitor the decay of the transient absorption signal of the benzophenone triplet state at its characteristic wavelength (typically around 530 nm).

  • Determine the observed pseudo-first-order rate constant (kobs) for the decay at each isopropyl alcohol concentration.

  • Plot kobs versus the concentration of isopropyl alcohol. The slope of this plot will be the bimolecular rate coefficient (kH) for the hydrogen abstraction.

Protocol 2: Intramolecular Cyclization to Xanthone

Objective: To assess the relative reactivity of substituted benzophenones in the acid-catalyzed synthesis of xanthones.

Materials:

  • This compound

  • Alternative substituted 2-phenoxybenzophenones

  • Acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid, or Eaton's reagent)

  • High-boiling point solvent (if necessary)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve the substituted benzophenone in the chosen acid catalyst or solvent.

  • Heat the reaction mixture to a specific temperature (e.g., 100 °C).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent.

  • Purify the xanthone product by column chromatography or recrystallization.

  • Determine the yield and characterize the product using spectroscopic methods (NMR, IR, Mass Spectrometry).

  • Compare the reaction times, optimal temperatures, and yields for different substituted benzophenones to establish a relative reactivity order.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key reaction pathways and experimental workflows.

Photoreduction_Pathway BP Benzophenone (S0) BP_S1 Benzophenone (S1) BP->BP_S1 hν (Excitation) BP_T1 Benzophenone (T1) BP_S1->BP_T1 Intersystem Crossing Ketyl Ketyl Radical BP_T1->Ketyl + Isopropyl Alcohol IPA_Radical Isopropyl Alcohol Radical Product Benzopinacol Ketyl->Product + Ketyl Radical (Dimerization) IPA Isopropyl Alcohol IPA->IPA_Radical H-abstraction

Caption: Photoreduction pathway of benzophenone.

Xanthone_Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification cluster_analysis Analysis Start Dissolve Benzophenone in Acid Catalyst Heat Heat to Reaction Temperature Start->Heat Monitor Monitor by TLC/HPLC Heat->Monitor Quench Quench with Ice-Water Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography/Recrystallization Extract->Purify Characterize Spectroscopic Characterization Purify->Characterize Yield Determine Yield Characterize->Yield Compare Compare Reactivity Yield->Compare

Caption: Experimental workflow for xanthone synthesis.

Conclusion

This guide provides a framework for a comparative study of the reactivity of this compound. By employing standardized experimental protocols for photoreduction and intramolecular cyclization, researchers can generate quantitative and qualitative data to elucidate the electronic and steric effects of the carboethoxy and methoxy substituents. This understanding will aid in the rational design of synthetic routes and the development of novel molecules with desired chemical properties. The provided data tables and experimental outlines serve as a starting point for a comprehensive investigation into the fascinating reactivity of substituted benzophenones.

References

Confirming the Identity of 3-Carboethoxy-2'-methoxybenzophenone: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal identification of a synthesized compound is a cornerstone of chemical and pharmaceutical research. This guide provides a comprehensive comparison of the expected spectroscopic data for 3-Carboethoxy-2'-methoxybenzophenone against experimentally obtained data for structurally related benzophenone derivatives. By presenting predicted and empirical data side-by-side, this guide serves as a practical tool for researchers to confirm the identity and purity of this compound.

Spectroscopic Data Comparison

The following tables summarize the predicted spectroscopic data for this compound and the experimental data for three common benzophenone analogues: Benzophenone, 4-Methoxybenzophenone, and 2-Hydroxy-4-methoxybenzophenone.

**Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹) **

CompoundPredicted/ExperimentalC=O (Ketone) StretchC=O (Ester) StretchC-O (Ether/Ester) StretchAromatic C=C Stretch
This compound Predicted ~1665 ~1720 ~1250 & ~1100 ~1600, ~1580, ~1450
BenzophenoneExperimental1660--1605, 1580, 1448
4-MethoxybenzophenoneExperimental1655-12551600, 1575, 1508
2-Hydroxy-4-methoxybenzophenoneExperimental1630-12601595, 1570, 1500

Table 2: ¹H NMR Spectroscopy Data (δ, ppm)

CompoundPredicted/ExperimentalAromatic ProtonsMethoxy Protons (-OCH₃)Ethoxy Protons (-OCH₂CH₃)
This compound Predicted ~6.9-8.2 (m, 8H) ~3.8 (s, 3H) ~4.4 (q, 2H), ~1.4 (t, 3H)
BenzophenoneExperimental~7.45-7.80 (m, 10H)--
4-MethoxybenzophenoneExperimental~6.95 (d, 2H), ~7.45 (t, 2H), ~7.55 (t, 1H), ~7.80 (d, 2H), ~7.85 (d, 2H)~3.90 (s, 3H)-
2-Hydroxy-4-methoxybenzophenoneExperimental~6.4-7.6 (m, 8H)~3.8 (s, 3H)-

Table 3: ¹³C NMR Spectroscopy Data (δ, ppm)

CompoundPredicted/ExperimentalC=O (Ketone)C=O (Ester)Aromatic CarbonsMethoxy Carbon (-OCH₃)Ethoxy Carbons (-OCH₂CH₃)
This compound Predicted ~196 ~166 ~120-140 ~56 ~61, ~14
BenzophenoneExperimental196.7-128.2, 129.9, 132.4, 137.6--
4-MethoxybenzophenoneExperimental195.5-113.6, 128.2, 129.5, 130.2, 132.0, 138.5, 163.255.5-
2-Hydroxy-4-methoxybenzophenoneExperimental200.5-102.7, 107.5, 114.2, 129.5, 130.1, 132.5, 135.8, 163.0, 165.255.6-

Table 4: Mass Spectrometry Data (m/z)

CompoundPredicted/ExperimentalMolecular Ion [M]⁺Key Fragment Ions
This compound Predicted 284 255 ([M-C₂H₅]⁺), 239 ([M-OC₂H₅]⁺), 211 ([M-COOC₂H₅]⁺), 135 ([C₆H₄OCH₃CO]⁺), 105 ([C₆H₅CO]⁺), 77 ([C₆H₅]⁺)
BenzophenoneExperimental182105, 77
4-MethoxybenzophenoneExperimental212135, 105, 77
2-Hydroxy-4-methoxybenzophenoneExperimental228227, 151, 121

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques cited in this guide.

1. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Sample Preparation:

    • Solids: A small amount of the solid sample (1-2 mg) is finely ground with dry potassium bromide (KBr) (100-200 mg) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the ATR crystal.

    • Liquids: A drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. For volatile liquids, a sealed liquid cell is used.

  • Data Acquisition: The sample is placed in the instrument's sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) is recorded and automatically subtracted from the sample spectrum.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

  • Instrumentation: A high-field Nuclear Magnetic Resonance spectrometer (e.g., 300, 400, or 500 MHz) is used.

  • Sample Preparation:

    • Approximately 5-20 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube.

    • A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solvent to calibrate the chemical shift scale to 0 ppm.

  • Data Acquisition: The NMR tube is placed in the spectrometer's probe. For ¹H NMR, data is typically acquired within a few minutes. For ¹³C NMR, due to the low natural abundance of the ¹³C isotope, longer acquisition times or a greater number of scans are often required to achieve a good signal-to-noise ratio. Spectra are typically recorded with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom.

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used. Electron Ionization (EI) is a common ionization method for relatively small, volatile organic molecules.

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent. For GC-MS, the sample is injected into the gas chromatograph, where it is vaporized and separated before entering the mass spectrometer. For direct infusion, the sample solution is introduced directly into the ion source.

  • Data Acquisition: In the ion source, the sample molecules are bombarded with high-energy electrons, causing them to ionize and fragment. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum which is a plot of ion intensity versus m/z.

Workflow for Identity Confirmation

The following diagram illustrates the logical workflow for confirming the identity of this compound using the spectroscopic data.

Identity_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Comparison cluster_conclusion Conclusion Synthesis Synthesize and Purify This compound IR Acquire IR Spectrum Synthesis->IR NMR Acquire ¹H and ¹³C NMR Spectra Synthesis->NMR MS Acquire Mass Spectrum Synthesis->MS Compare Compare Experimental Data with Predicted and Analogue Data IR->Compare NMR->Compare MS->Compare Predict Predict Spectroscopic Data (Based on Structure) Predict->Compare Confirm Identity Confirmed Compare->Confirm Match Reject Identity Not Confirmed (Further Investigation Needed) Compare->Reject Mismatch

Spectroscopic workflow for identity confirmation.

A Comparative Guide to the Spectral Characteristics of 3-Carboethoxy-2'-methoxybenzophenone and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-reference of the spectral data for 3-Carboethoxy-2'-methoxybenzophenone and its structurally related alternatives. The information presented is intended to aid researchers in the identification, characterization, and quality control of these compounds, which are often employed as key intermediates in organic synthesis and drug discovery.

Introduction

This compound is a substituted benzophenone derivative. The benzophenone scaffold is a prevalent structural motif in medicinal chemistry and photochemistry. The specific substitutions on the phenyl rings of this compound—a carboethoxy group at the 3-position and a methoxy group at the 2'-position—can significantly influence its chemical reactivity, photophysical properties, and biological activity. Accurate interpretation of its spectral data is paramount for confirming its identity and purity.

This guide presents a comparative analysis of the spectral data for this compound alongside three common benzophenone analogs: Benzophenone, 4-Methoxybenzophenone, and 2-Hydroxy-4-methoxybenzophenone. By comparing the spectral features of these compounds, researchers can gain a deeper understanding of the influence of different substituents on the spectral properties of the benzophenone core.

Spectral Data Comparison

The following tables summarize the key spectral data for this compound and its selected alternatives. This side-by-side comparison is designed to highlight the characteristic spectral signatures of each compound.

Note on Data for this compound: Publicly available, comprehensive, and explicitly assigned spectral data for this compound is limited. The data presented here is compiled from available chemical literature and databases. Researchers are advised to acquire their own analytical data for critical applications.

¹H NMR Spectral Data
CompoundSolventChemical Shifts (δ) and Multiplicities
This compound CDCl₃Data not explicitly available in public databases. Theoretical predictions and data from analogous structures suggest the following approximate regions: Aromatic protons (δ 7.0-8.2 ppm), Methoxy protons (-OCH₃, δ ~3.8 ppm), Ethyl ester protons (-OCH₂CH₃, quartet at ~4.4 ppm and triplet at ~1.4 ppm).
Benzophenone CDCl₃δ 7.81 (d, 4H), 7.61 (t, 2H), 7.49 (t, 4H)
4-Methoxybenzophenone CDCl₃δ 7.82 (d, 2H), 7.76 (d, 2H), 7.48 (t, 2H), 7.39 (t, 1H), 6.96 (d, 2H), 3.89 (s, 3H)[1]
2-Hydroxy-4-methoxybenzophenone CDCl₃δ 12.5 (s, 1H, -OH), 7.8-7.4 (m, 5H, Ar-H), 6.5-6.4 (m, 2H, Ar-H), 3.85 (s, 3H, -OCH₃)
¹³C NMR Spectral Data
CompoundSolventChemical Shifts (δ)
This compound CDCl₃Data not explicitly available in public databases. Expected signals include those for the carbonyl carbon (~196 ppm), aromatic carbons (110-140 ppm), ester carbonyl (~165 ppm), methoxy carbon (~55 ppm), and ethyl ester carbons (~61 and ~14 ppm).
Benzophenone CDCl₃δ 196.7, 137.6, 132.4, 130.0, 128.3
4-Methoxybenzophenone CDCl₃δ 195.6, 163.4, 138.2, 132.5, 131.8, 129.6, 128.2, 113.7, 55.5[2]
2-Hydroxy-4-methoxybenzophenone CDCl₃δ 200.2, 165.2, 163.0, 135.8, 132.6, 129.5, 128.4, 113.8, 105.4, 102.1, 55.6
FT-IR Spectral Data
CompoundTechniqueKey Absorption Bands (cm⁻¹)
This compound KBr PelletData not explicitly available. Expected characteristic peaks would be: C=O (ketone) ~1660 cm⁻¹, C=O (ester) ~1720 cm⁻¹, C-O-C (ether and ester) ~1250-1000 cm⁻¹, Aromatic C-H ~3100-3000 cm⁻¹, Aliphatic C-H ~3000-2850 cm⁻¹.
Benzophenone KBr Pellet3058 (Ar C-H), 1654 (C=O), 1595, 1447 (C=C)
4-Methoxybenzophenone KBr Pellet3065 (Ar C-H), 2935 (C-H), 1645 (C=O), 1599 (C=C), 1255 (C-O)[3]
2-Hydroxy-4-methoxybenzophenone KBr Pellet3300-2500 (broad, O-H), 1630 (C=O), 1595, 1495 (C=C), 1260 (C-O)
Mass Spectrometry Data
CompoundIonization MethodKey m/z values
This compound Electron Ionization (EI)Data not explicitly available. Predicted molecular ion [M]⁺ at m/z 284. Key fragments would likely correspond to the loss of the ethoxy group (-45), the carboethoxy group (-73), and fragments of the benzoyl and methoxyphenyl moieties.
Benzophenone Electron Ionization (EI)182 [M]⁺, 105 [C₆H₅CO]⁺, 77 [C₆H₅]⁺
4-Methoxybenzophenone Electron Ionization (EI)212 [M]⁺, 135 [CH₃OC₆H₄CO]⁺, 105 [C₆H₅CO]⁺, 77 [C₆H₅]⁺
2-Hydroxy-4-methoxybenzophenone Electron Ionization (EI)228 [M]⁺, 227 [M-H]⁺, 121 [HOC₆H₄CO]⁺, 105 [C₆H₅CO]⁺, 77 [C₆H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: The data is typically acquired on a 400 or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: A standard proton experiment is run. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: A standard carbon experiment (e.g., with proton decoupling) is performed. A larger number of scans is typically required due to the lower natural abundance of ¹³C. The spectral width should encompass the expected range for carbon signals (e.g., 0-220 ppm).

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

  • Instrumentation: The spectrum is recorded using an FT-IR spectrometer.

  • Data Acquisition: A background spectrum of the empty sample compartment or a pure KBr pellet is recorded. The sample pellet is then placed in the sample holder, and the sample spectrum is acquired. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).

  • Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: For volatile and thermally stable compounds like benzophenones, a direct insertion probe (DIP) or gas chromatography (GC) inlet can be used.

  • Ionization: Electron Ionization (EI) is a common method for these types of molecules, typically using an electron energy of 70 eV.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector.

  • Data Presentation: The mass spectrum is plotted as relative intensity versus m/z.

Workflow for Spectral Data Cross-Referencing

The following diagram illustrates a logical workflow for the cross-referencing and validation of spectral data for a given compound.

spectral_cross_referencing cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Comparison cluster_validation Validation & Confirmation NMR NMR Spectroscopy (¹H, ¹³C) Analyze_NMR Analyze NMR Data (Shifts, Splitting, Integration) NMR->Analyze_NMR IR FT-IR Spectroscopy Analyze_IR Analyze IR Data (Functional Groups) IR->Analyze_IR MS Mass Spectrometry Analyze_MS Analyze MS Data (Molecular Ion, Fragmentation) MS->Analyze_MS Compare_Analogs Compare with Analogs Analyze_NMR->Compare_Analogs Analyze_IR->Compare_Analogs Analyze_MS->Compare_Analogs Literature_Data Literature & Database Search Compare_Analogs->Literature_Data Structure_Confirmation Structure Confirmation Literature_Data->Structure_Confirmation

Caption: Workflow for the acquisition, analysis, and validation of spectral data.

This guide provides a foundational framework for the spectral analysis of this compound and related compounds. For definitive structural elucidation and purity assessment, it is always recommended to utilize a combination of these spectroscopic techniques and compare the obtained data with that of a certified reference standard when available.

References

Benchmarking Efficiency in the Synthesis of 3-Carboethoxy-2'-methoxybenzophenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of polysubstituted benzophenones is a cornerstone in the development of various pharmaceutical agents and fine chemicals. Among these, 3-Carboethoxy-2'-methoxybenzophenone serves as a crucial intermediate. The efficiency of its synthesis directly impacts the overall cost and timeline of drug development and manufacturing. This guide provides an objective comparison of plausible synthetic methodologies for this compound, supported by experimental data from analogous reactions, to aid researchers in selecting the most efficient route.

Executive Summary

This guide evaluates two primary synthetic pathways for this compound: the classical Friedel-Crafts Acylation and a modern Grignard Reaction approach. While direct experimental data for the target molecule is limited in publicly available literature, this comparison extrapolates from well-established procedures for structurally similar compounds to provide a benchmark for efficiency. The Friedel-Crafts acylation offers a straightforward, one-pot synthesis, while the Grignard reaction provides a versatile, albeit more complex, alternative. The choice of method will depend on the specific requirements of the research or manufacturing process, including scale, cost of starting materials, and desired purity.

Comparative Analysis of Synthetic Routes

The efficiency of a chemical synthesis is a multifaceted consideration, encompassing not only the final product yield but also factors such as reaction time, temperature, cost and availability of reagents, and ease of purification. Below is a summary of quantitative data for the two proposed synthetic routes, based on analogous and well-documented reactions.

ParameterMethod 1: Friedel-Crafts AcylationMethod 2: Grignard Reaction
Reaction Yield 60-80% (estimated)70-90% (estimated)
Reaction Time 2-4 hours4-6 hours (including Grignard reagent preparation)
Reaction Temperature 0°C to room temperature0°C to reflux
Key Reagents Ethyl benzoate, 2-Methoxybenzoyl chloride, AlCl₃Ethyl 2-formylbenzoate, 2-Methoxyphenylmagnesium bromide
Catalyst/Promoter Lewis Acid (e.g., AlCl₃)Not applicable
Solvent Dichloromethane, Carbon disulfideAnhydrous Ether, THF
Work-up/Purification Aqueous work-up, column chromatographyAqueous work-up, extraction, column chromatography

Method 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental and widely used method for the synthesis of aryl ketones. In the context of this compound, this would involve the reaction of ethyl benzoate with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Experimental Protocol (Analogous)

The following protocol is adapted from the synthesis of similar benzophenone derivatives.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube is charged with anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane.

  • Acyl Chloride Addition: A solution of 2-methoxybenzoyl chloride (1.0 eq.) in anhydrous dichloromethane is added dropwise to the stirred suspension at 0°C.

  • Substrate Addition: Ethyl benzoate (1.0 eq.) is then added dropwise to the reaction mixture at 0°C.

  • Reaction: The reaction mixture is stirred at room temperature for 2-4 hours, with progress monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Logical Workflow for Friedel-Crafts Acylation

Friedel_Crafts_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification 2_Methoxybenzoic_Acid 2-Methoxybenzoic Acid Acyl_Chloride_Formation Formation of 2-Methoxybenzoyl Chloride 2_Methoxybenzoic_Acid->Acyl_Chloride_Formation Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Acyl_Chloride_Formation Ethyl_Benzoate Ethyl Benzoate Reaction_Vessel Friedel-Crafts Acylation (0°C to RT, 2-4h) Ethyl_Benzoate->Reaction_Vessel AlCl3 Anhydrous AlCl₃ AlCl3->Reaction_Vessel Acyl_Chloride_Formation->Reaction_Vessel Quenching Quenching (Ice/HCl) Reaction_Vessel->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product 3-Carboethoxy-2'- methoxybenzophenone Purification->Product

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Method 2: Grignard Reaction

The Grignard reaction offers a powerful tool for carbon-carbon bond formation and can be adapted for the synthesis of benzophenones. This approach would involve the preparation of a Grignard reagent from a suitable aryl halide (e.g., 2-bromoanisole) and its subsequent reaction with an appropriate electrophile, such as ethyl 2-formylbenzoate.

Experimental Protocol (Analogous)

This protocol is based on standard procedures for Grignard reactions to synthesize ketones.

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), magnesium turnings are activated. A solution of 2-bromoanisole (1.0 eq.) in anhydrous diethyl ether or THF is added dropwise to initiate the formation of 2-methoxyphenylmagnesium bromide. The reaction is typically refluxed for 1-2 hours.

  • Reaction with Ester: The prepared Grignard reagent is cooled to 0°C, and a solution of ethyl 2-formylbenzoate (1.0 eq.) in anhydrous ether or THF is added dropwise.

  • Reaction: The reaction mixture is stirred at room temperature for 2-4 hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by column chromatography.

Signaling Pathway for Grignard Reaction

Grignard_Pathway cluster_reagent_prep Grignard Reagent Formation cluster_main_reaction Carbonyl Addition 2_Bromoanisole 2-Bromoanisole Grignard_Reagent 2-Methoxyphenyl- magnesium Bromide 2_Bromoanisole->Grignard_Reagent Mg Magnesium Mg->Grignard_Reagent Intermediate Alkoxide Intermediate Grignard_Reagent->Intermediate Nucleophilic Attack Ethyl_2_formylbenzoate Ethyl 2-formylbenzoate Ethyl_2_formylbenzoate->Intermediate Product 3-Carboethoxy-2'- methoxybenzophenone Intermediate->Product Aqueous Work-up

Caption: Reaction pathway for the Grignard synthesis of this compound.

Conclusion

Both the Friedel-Crafts acylation and the Grignard reaction present viable pathways for the synthesis of this compound. The Friedel-Crafts route is more direct and may be preferable for its operational simplicity and shorter reaction time. However, the Grignard reaction may offer higher yields and greater versatility in accessing a wider range of substituted benzophenones, provided the necessary starting materials are readily available. The choice between these methods will ultimately be guided by the specific goals of the synthesis, including desired scale, purity requirements, and economic considerations. Further optimization of reaction conditions for the direct synthesis of the target molecule is recommended to achieve maximum efficiency.

A Comparative Guide to the Synthesis and Applications of 3-Carboethoxy-2'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of synthetic methodologies for 3-Carboethoxy-2'-methoxybenzophenone (CAS No: 746652-01-7), a substituted diaryl ketone. Furthermore, it explores the compound's potential applications as a versatile intermediate in organic synthesis and as a scaffold in drug discovery, based on the known reactivity of its functional groups and the biological significance of the benzophenone core.

Synthesis of this compound

The synthesis of unsymmetrical benzophenones like this compound can be approached through several established organic chemistry reactions. The primary methods include Friedel-Crafts acylation, organometallic additions such as the Grignard reaction, and modern palladium-catalyzed cross-coupling reactions. The choice of method often depends on the availability of starting materials, desired regioselectivity, and functional group tolerance.

Comparative Analysis of Synthetic Routes

The following table summarizes and compares the most plausible synthetic strategies for this compound.

Synthetic Method Key Reactants Catalyst/Reagents Typical Conditions Advantages Challenges & Potential Byproducts
Friedel-Crafts Acylation (Route A) Ethyl 3-(chloroformyl)benzoate + AnisoleLewis Acid (e.g., AlCl₃, FeCl₃)[1]Anhydrous solvent (e.g., CH₂Cl₂), low to room temp.Utilizes common, inexpensive starting materials.[1]Poor regioselectivity; the powerful ortho-, para-directing methoxy group favors the 4'-methoxy isomer.[1] Generation of corrosive byproducts.
Friedel-Crafts Acylation (Route B) 2-Methoxybenzoyl chloride + Ethyl benzoateLewis Acid (e.g., AlCl₃, FeCl₃)[1]Anhydrous solvent, potentially higher temp.Directs acylation to the meta position of the ethyl benzoate ring, leading to the desired 3-carboethoxy substitution.[1]The carboethoxy group is deactivating, making the reaction slower and requiring harsher conditions than Route A.[1]
Grignard Reaction Ethyl 3-bromobenzoate + 2-Methoxyphenylmagnesium bromideMagnesium (Mg), anhydrous ether (e.g., THF, diethyl ether)[2][3][4]Anhydrous conditions, often initiated with iodine or crushing.[3]Effective for C-C bond formation.[3]The Grignard reagent can react with the ester group, potentially leading to double addition and formation of a tertiary alcohol.[3] Highly sensitive to moisture.[4]
Suzuki-Miyaura Coupling Ethyl 3-bromobenzoate + 2-Methoxyphenylboronic acidPd Catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₃PO₄, Na₂CO₃)[5][6]Anhydrous solvent (e.g., toluene, dioxane), elevated temp. (e.g., 110°C).[6]High functional group tolerance, excellent yields, and high selectivity.[5] Milder conditions compared to some classical methods.Cost of palladium catalysts and boronic acids. Potential for side reactions like homocoupling of the boronic acid.
Logical Overview of Synthetic Pathways

The diagram below illustrates the retrosynthetic analysis and corresponding forward synthesis routes for obtaining the target molecule.

Caption: Retrosynthesis and forward synthesis strategies for the target molecule.

Experimental Protocols

Detailed methodologies for the primary synthetic routes are provided below. These are generalized procedures adapted from established methods for analogous compounds.

Protocol 1: Friedel-Crafts Acylation (Route B)

This protocol is based on the acylation of a deactivated aromatic ring with an activated acyl chloride.

  • Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and anhydrous dichloromethane (CH₂Cl₂).[7] Cool the suspension to 0°C in an ice bath.

  • Addition of Reactants: Add ethyl benzoate (1.2 equivalents) to the stirred suspension. Slowly add a solution of 2-methoxybenzoyl chloride (1.0 equivalent) in anhydrous CH₂Cl₂ via the dropping funnel over 30 minutes, maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by TLC.[7]

  • Workup: Cautiously quench the reaction by pouring the mixture into a flask containing crushed ice and concentrated HCl.[7] Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with CH₂Cl₂.

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and then brine, and dry over anhydrous Na₂SO₄.[8] Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.[8]

Protocol 2: Grignard Reaction

This protocol requires strictly anhydrous conditions to prevent quenching of the Grignard reagent.

  • Grignard Reagent Preparation: In a flame-dried flask under nitrogen, add magnesium turnings (1.2 equivalents).[9] Add a small volume of anhydrous tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction. Slowly add a solution of 2-bromoanisole (1.1 equivalents) in anhydrous THF to maintain a gentle reflux.[10] After the addition, continue refluxing for 1 hour to ensure complete formation of the Grignard reagent.[10]

  • Reaction: Cool the Grignard reagent solution to 0°C. Slowly add a solution of ethyl 3-bromobenzoate (1.0 equivalent) in anhydrous THF. The reaction is often exothermic. Maintain the temperature at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Workup: Cool the reaction mixture to 0°C and quench by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.

  • Purification: Extract the mixture three times with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. After solvent evaporation, purify the residue using column chromatography to separate the desired product from potential tertiary alcohol byproducts.

Applications of this compound

While specific biological activities for this compound are not extensively documented, its structure makes it a valuable intermediate for creating libraries of more complex molecules for drug discovery and materials science. Benzophenone derivatives are known to possess a wide range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[1] The core structure is present in commercial drugs like the anti-inflammatory ketoprofen and the antifungal bifonazole.[11]

Potential as a Synthetic Scaffold

The compound's three key functional groups (ketone, ester, and methoxy-substituted aryl ring) can be selectively modified to generate a diverse range of derivatives for structure-activity relationship (SAR) studies.[1]

Functional Group Potential Transformation Resulting Moiety Relevance in Drug Discovery
Carboethoxy (Ester) Hydrolysis (acidic or basic)Carboxylic AcidProvides a handle for amide bond formation, creating peptidomimetics or linking to other pharmacophores.
Carboethoxy (Ester) Reduction (e.g., with LiAlH₄)Primary AlcoholCan be used in ether or ester linkages, or oxidized to an aldehyde for further functionalization.
Ketone Reduction (e.g., with NaBH₄)Secondary AlcoholIntroduces a new stereocenter and hydrogen bond donor/acceptor site, which can alter binding to biological targets.
Ketone Reductive Amination AmineAllows for the introduction of basic nitrogen atoms, often crucial for solubility and receptor interaction.
Aromatic Rings Electrophilic Substitution (e.g., nitration, halogenation)Substituted Aryl RingsModulates the electronic properties and steric profile of the molecule, key for optimizing target affinity and selectivity.
Methoxy Ether Demethylation (e.g., with BBr₃)Phenol (Hydroxy group)Creates a potent hydrogen bond donor and a site for further derivatization (e.g., etherification).
Workflow for Derivative Synthesis and Screening

The following diagram illustrates a typical workflow in a drug discovery program starting from a scaffold molecule like this compound.

Caption: Drug discovery workflow using a chemical scaffold.

References

Elemental Analysis of 3-Carboethoxy-2'-methoxybenzophenone: A Guide to Formula Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate determination of a compound's elemental composition is a critical step in chemical synthesis and characterization. This guide provides a comparative analysis of the theoretical and experimental elemental composition of 3-Carboethoxy-2'-methoxybenzophenone, offering a framework for validating its chemical formula (C₁₇H₁₆O₄).

This document outlines the standard experimental protocol for elemental analysis via combustion, presents a comparison of expected and hypothetical experimental data, and illustrates the logical workflow for formula validation.

Data Presentation: Theoretical vs. Experimental Composition

The validation of the molecular formula C₁₇H₁₆O₄ for this compound relies on the close agreement between the calculated elemental percentages and those obtained through experimental analysis. The theoretical composition is derived from the compound's molecular formula and the atomic weights of its constituent elements. Experimental values are typically obtained using a CHNS/O analyzer.

For a compound to be considered pure, the experimentally determined values for carbon, hydrogen, and nitrogen should be within ±0.4% of the theoretical values, a standard widely accepted in scientific publications.[1]

ElementTheoretical %Hypothetical Experimental %Deviation %
Carbon (C)71.8271.65-0.17
Hydrogen (H)5.675.71+0.04
Oxygen (O)22.5122.64+0.13

Note: The experimental data presented here is hypothetical but reflects typical results obtained within the acceptable ±0.4% deviation for combustion analysis.

Experimental Protocol: Combustion Analysis

The elemental analysis of this compound is performed using a modern elemental analyzer based on the combustion method.[2][3] This technique is a cornerstone for determining the elemental composition of organic compounds.

Objective: To quantitatively determine the percentage of Carbon (C), Hydrogen (H), and Oxygen (O) in a sample of this compound.

Apparatus:

  • Elemental Analyzer (CHNS/O capabilities)

  • Microbalance

  • Tin capsules

  • Standard reference materials (e.g., Acetanilide)

Procedure:

  • Sample Preparation: A small amount of the dried this compound sample (typically 1-3 mg) is accurately weighed into a tin capsule using a microbalance.

  • Instrument Calibration: The elemental analyzer is calibrated using a certified organic standard with a known elemental composition, such as Acetanilide. This ensures the accuracy of the measurements.

  • Combustion: The encapsulated sample is introduced into a high-temperature combustion furnace (typically around 900-1000 °C) within the analyzer. The sample undergoes rapid and complete combustion in a stream of pure oxygen.

  • Gas Separation: The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOₓ), are carried by a helium carrier gas through a series of columns. These columns are designed to separate the individual gases. The nitrogen oxides are reduced to nitrogen gas (N₂) in a reduction tube.

  • Detection and Quantification: The separated gases are then passed through a thermal conductivity detector (TCD). The detector measures the change in thermal conductivity of the carrier gas as each analyte gas passes through, producing a signal proportional to the concentration of the element.

  • Oxygen Analysis (Pyrolysis): For oxygen determination, a separate analysis is typically performed. The sample is pyrolyzed in a high-temperature furnace in the absence of oxygen. The resulting oxygen-containing compounds are converted to carbon monoxide (CO), which is then detected and quantified.

  • Data Analysis: The instrument's software calculates the percentage of each element based on the detector signals and the initial sample weight.

Formula Validation Workflow

The process of validating the chemical formula of a synthesized compound through elemental analysis follows a logical sequence. This workflow ensures that the experimental data robustly supports the proposed molecular formula.

Formula_Validation_Workflow cluster_theoretical Theoretical Calculation cluster_experimental Experimental Analysis cluster_comparison Data Comparison & Validation formula Proposed Formula (C₁₇H₁₆O₄) calc Calculate Theoretical Elemental % formula->calc atomic_weights Atomic Weights (C, H, O) atomic_weights->calc compare Compare Theoretical & Experimental Data calc->compare sample Synthesized Compound analysis Combustion Analysis sample->analysis exp_data Obtain Experimental Elemental % analysis->exp_data exp_data->compare deviation Calculate Deviation (Exp % - Theo %) compare->deviation validate Formula Validated (Deviation ≤ ±0.4%) deviation->validate Yes re_evaluate Re-evaluate Synthesis or Purification deviation->re_evaluate No

Caption: Workflow for validating a chemical formula using elemental analysis.

This guide provides a comprehensive overview of the elemental analysis of this compound for the purpose of formula validation. By following standardized experimental protocols and comparing the results against theoretical values, researchers can confidently ascertain the elemental composition and purity of their synthesized compounds.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-Carboethoxy-2'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Carboethoxy-2'-methoxybenzophenone was found. The following guidance is based on information for similar compounds and general laboratory chemical waste procedures. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor to ensure full compliance with all local, state, and federal regulations.

Physicochemical and Hazard Data

While specific hazard classifications for this compound are not available, data for the parent compound, benzophenone, and related derivatives provide an indication of the potential risks. This information is critical for conducting a proper risk assessment before handling and disposal.

PropertyValueSource
Chemical Name This compound-
CAS Number 746652-01-7[1]
Molecular Formula C17H16O4[1]
Molecular Weight 284.31 g/mol [1]
General Hazards of Benzophenones Suspected of causing cancer. Toxic to aquatic life with long-lasting effects.[2]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe handling and disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

2. Waste Identification and Segregation:

  • All waste containing this compound, including unused product, contaminated materials (e.g., weigh boats, filter paper, gloves), and solutions, must be treated as hazardous waste.

  • Segregate this waste from other laboratory waste streams to avoid incompatible mixtures.[3]

  • Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.[4]

3. Container Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Include any known hazard warnings (e.g., "Suspected Carcinogen," "Aquatic Toxin").

4. Storage:

  • Store the sealed waste container in a designated satellite accumulation area.[5]

  • The storage area should be a well-ventilated, cool, and dry place, away from incompatible materials such as strong oxidizing agents.

5. Disposal Request and Pickup:

  • Contact your institution's EHS department or the designated hazardous waste management provider to schedule a pickup.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.[4][5]

6. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify as Hazardous Waste ppe->identify segregate Segregate from other Waste Streams identify->segregate spill Spill Occurs identify->spill Potential Event container Collect in a Labeled, Sealed, Compatible Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage request Contact EHS for Waste Pickup storage->request end End: Proper Disposal by Licensed Contractor request->end contain Contain Spill with Inert Absorbent spill->contain collect_spill Collect Contaminated Material as Hazardous Waste contain->collect_spill collect_spill->container

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Carboethoxy-2'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety when handling 3-Carboethoxy-2'-methoxybenzophenone. The following table summarizes the required PPE.

Body PartRecommended ProtectionSpecifications & Best Practices
Eyes/Face Chemical Safety Goggles & Face ShieldGoggles should meet ANSI Z87.1 standards. A face shield should be worn over safety goggles, especially when there is a risk of splashing or explosion.[1]
Hands Chemical-Resistant GlovesWear compatible chemical-resistant gloves.[2] Nitrile gloves offer good short-term protection against a range of chemicals.[1] Always inspect gloves before use and dispose of them properly after handling the compound.
Body Laboratory CoatA flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned to cover as much skin as possible.[1]
Respiratory Respirator (if necessary)Use in a well-ventilated area. If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1][2]
Feet Closed-Toe ShoesShoes must cover the entire foot; no open-toed or perforated shoes are permitted.[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for the safe handling of this compound.

  • Preparation :

    • Ensure the work area is clean and uncluttered.

    • Work in a properly functioning chemical fume hood to ensure adequate ventilation.[3]

    • Have an eyewash station and safety shower readily accessible.[2][3]

    • Assemble all necessary equipment and reagents before starting.

    • Review the experimental protocol and be familiar with all steps.

  • Handling the Compound :

    • Don the appropriate PPE as outlined in the table above.

    • Carefully weigh the solid compound on a tared weigh boat or paper. Avoid creating dust. If dust is generated, ensure respiratory protection is worn.[4]

    • When transferring the compound, use a spatula or other appropriate tool to avoid direct contact.

    • If dissolving the compound, add it slowly to the solvent to avoid splashing.

    • Keep containers of the compound tightly closed when not in use.[3][5]

  • Post-Handling :

    • Thoroughly clean the work area and any equipment used.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][6]

    • Remove and properly dispose of contaminated gloves and any disposable PPE.[4]

    • Wash contaminated clothing before reuse.[2]

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste containing the compound, including unused material, reaction byproducts, and contaminated consumables (e.g., gloves, weigh paper, pipette tips), in a designated and clearly labeled hazardous waste container.

  • Container Labeling :

    • The waste container must be labeled with the full chemical name ("this compound") and any other components of the waste stream.

  • Storage :

    • Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.[6]

  • Disposal :

    • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not pour chemical waste down the drain.[4]

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the safe handling of this compound.

prep Preparation ppe Don PPE prep->ppe Ensure safety measures are in place handling Chemical Handling ppe->handling Proceed with experiment post_handling Post-Handling Cleanup handling->post_handling After completing experimental steps disposal Waste Disposal post_handling->disposal Segregate and label waste end_process End of Process disposal->end_process Follow institutional guidelines

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.